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(6-Bromo-1,3-benzoxazol-2-yl)methanol Documentation Hub

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  • Product: (6-Bromo-1,3-benzoxazol-2-yl)methanol
  • CAS: 1086393-57-8

Core Science & Biosynthesis

Foundational

molecular structure and weight of 6-bromo-benzoxazole derivatives

Topic: Molecular Structure and Weight of 6-Bromo-Benzoxazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Structural Integrity, Synthetic Pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Weight of 6-Bromo-Benzoxazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Structural Integrity, Synthetic Pathways, and Pharmacological Potential[1]

Executive Summary

The 6-bromo-benzoxazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. Distinguished by the fusion of a benzene and oxazole ring, this heterocyclic system offers a unique balance of aromaticity, basicity, and lipophilicity. The specific introduction of a bromine atom at the C6 position is not merely structural decoration; it serves as a critical handle for further functionalization (via palladium-catalyzed cross-couplings) and modulates the electronic density of the ring system, often enhancing metabolic stability and receptor binding affinity through halogen bonding.

This guide provides a rigorous analysis of the molecular architecture, physicochemical properties, and synthetic methodologies for 6-bromo-benzoxazole derivatives, serving as a reference for their application in oncology and antimicrobial research.

Structural Fundamentals & Numbering

The benzoxazole core consists of a benzene ring fused to an oxazole ring at the [4,5] positions of the oxazole.[1][2] Correct numbering is vital for IUPAC compliance and precise structure-activity relationship (SAR) discussions.

Numbering Scheme

In the 6-bromo-benzoxazole system, the oxygen atom is assigned position 1, and the nitrogen atom is position 3. Consequently, the bromine substituent is located on the benzenoid ring at position 6, para to the nitrogen atom. This positioning creates a specific electronic push-pull vector across the molecule.

G cluster_0 6-Bromo-Benzoxazole Core Numbering O1 O (1) C2 C (2) O1->C2 N3 N (3) C2->N3 double C3a C (3a) N3->C3a C7a C (7a) C3a->C7a aromatic C4 C (4) C4->C3a aromatic C5 C (5) C5->C4 aromatic C6 C (6)-Br C6->C5 aromatic C7 C (7) C7->C6 aromatic C7a->O1 C7a->C7 aromatic

Figure 1: Numbering scheme of the 6-bromo-benzoxazole core. The bromine atom at C6 exerts electronic influence over the N3 nitrogen.

Electronic & Steric Implications
  • Electronic Effect: The bromine atom is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M). At the 6-position, the -I effect predominates, slightly reducing the basicity of the N3 nitrogen compared to the unsubstituted parent. This modulates hydrogen bond acceptor capability.

  • Halogen Bonding: The C-Br bond creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the bond axis. This allows the 6-bromo derivative to engage in halogen bonding with carbonyl backbone oxygens or other nucleophilic residues in protein active sites, a feature often exploited in kinase inhibitor design.

Physicochemical Profile & Molecular Weight[3]

Accurate molecular weight (MW) determination is critical for stoichiometry and mass spectrometry (MS) validation. The presence of Bromine introduces a distinct isotopic signature.

Isotopic Abundance

Bromine exists as two stable isotopes:


Br (50.69%)  and 

Br (49.31%)
. This nearly 1:1 ratio results in a characteristic "doublet" pattern in Mass Spectrometry, where the M+ and M+2 peaks are of almost equal intensity.
Molecular Weight Table of Key Derivatives
Derivative NameMolecular FormulaMonoisotopic Mass (

Br)
Average MWLogP (Calc)
6-Bromobenzoxazole C

H

BrNO
196.948198.022.45
2-Amino-6-bromobenzoxazole C

H

BrN

O
211.959213.031.82
6-Bromo-2-phenylbenzoxazole C

H

BrNO
272.979274.114.12
6-Bromo-2-methylbenzoxazole C

H

BrNO
210.963212.042.80

Note: LogP values are calculated estimates (via ChemDraw/CLogP) and indicate that these compounds are lipophilic, suggesting good membrane permeability (Lipinski compliant).

Synthetic Pathways[4][5][6]

The synthesis of 6-bromo-benzoxazole derivatives must be robust to prevent debromination or regio-isomer formation. The most reliable route utilizes 2-amino-5-bromophenol as the starting scaffold.

Primary Route: Condensation Cyclization

This protocol ensures the bromine ends up at the 6-position (since the starting phenol oxygen becomes O1 and the amine nitrogen becomes N3).

Reagents:

  • Substrate: 2-Amino-5-bromophenol.

  • Electrophile: Carboxylic acid (R-COOH), Aldehyde (R-CHO), or Orthoester.

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or p-TsOH in Xylene/Toluene.

Synthesis Start Start: 2-Amino-5-bromophenol (CAS: 20776-48-1) Condensation Step 1: Condensation (Formation of Amide/Schiff Base) Start->Condensation Reagent Reagent: R-COOH or R-CHO (Carboxylic Acid/Aldehyde) Reagent->Condensation Cyclization Step 2: Cyclodehydration (PPA, 150°C or p-TsOH, Reflux) Condensation->Cyclization - H2O Product Product: 6-Bromo-2-substituted-benzoxazole Cyclization->Product

Figure 2: Synthetic workflow for 6-bromo-benzoxazole derivatives via cyclodehydration.

Protocol: Synthesis of 6-Bromo-2-phenylbenzoxazole
  • Mix: Combine 2-amino-5-bromophenol (1.0 eq) and benzoic acid (1.0 eq) in Polyphosphoric Acid (PPA).

  • Heat: Stir at 140–150°C for 4–6 hours. Monitoring via TLC is essential (Mobile phase: Hexane/EtOAc 8:2).

  • Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring.

  • Neutralize: Adjust pH to ~8 using 10% NaHCO

    
     solution.
    
  • Isolate: Filter the precipitate, wash with water, and recrystallize from ethanol.

Characterization & Validation

Trustworthiness in chemical reporting requires multi-modal validation.

Proton NMR ( H-NMR)

In DMSO-d


, the 6-bromo-benzoxazole core displays a distinct aromatic pattern:
  • H7 (d, ~7.9 ppm): Doublet, coupling with H5 (meta-coupling, J ~ 2 Hz). This proton is deshielded by the adjacent Nitrogen and Bromine.

  • H4 (d, ~7.6 ppm): Doublet, ortho-coupled to H5.

  • H5 (dd, ~7.4 ppm): Doublet of doublets, coupling with H4 (ortho) and H7 (meta).

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Signature: Look for the 1:1 doublet at [M]+ and [M+2]+.

    • Example: For 6-bromo-2-methylbenzoxazole, peaks at m/z 211 and 213 confirm the presence of one bromine atom. Absence of the M+2 peak indicates debromination (impurity).

Structure-Activity Relationship (SAR) & Applications

The 6-bromo group is a versatile "warhead" in drug design.[3]

Biological Implications[8]
  • Anticancer: 6-bromo derivatives (e.g., 6-bromo-2-(2-pyridyl)benzoxazole ) have shown cytotoxicity against breast cancer lines (MCF-7). The bromine atom increases lipophilicity, aiding cell penetration, while the benzoxazole core intercalates with DNA or inhibits Topoisomerase II.

  • Antimicrobial: The 6-bromo substituent enhances activity against Gram-positive bacteria (e.g., S. aureus) compared to the unsubstituted analog. The halogen is believed to facilitate penetration of the bacterial cell wall.

Chemical Probe Utility

The C-Br bond is chemically active for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to use the 6-bromo scaffold as a Late-Stage Diversification point. A researcher can synthesize a library of 6-aryl-benzoxazoles from a single 6-bromo precursor.

SAR Core 6-Bromo-Benzoxazole Scaffold Pos2 Position 2 (C2) Determines Target Selectivity (e.g., Phenyl, Pyridyl) Core->Pos2 Variation Pos6 Position 6 (Br) Metabolic Stability & Halogen Bonding Core->Pos6 Intrinsic Property Activity Enhanced Biological Activity (Anticancer/Antimicrobial) Pos2->Activity Pos6_Syn Synthetic Utility (Pd-Catalyzed Coupling Site) Pos6->Pos6_Syn Enables Pos6->Activity

Figure 3: SAR Logic. The 6-bromo position offers dual utility: direct biological interaction (halogen bonding) and synthetic expandability.

References

  • Synthesis & SAR: Rida, S. M., et al. (2005). "Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents." European Journal of Medicinal Chemistry, 40(9), 949-959. Link

  • Crystal Structure & Geometry: Belhouchet, M., et al. (2012). "Synthesis and Crystal Structure of a Benzoxazole Derivative." X-ray Structure Analysis Online, 28, 17-18. Link

  • Anticancer Mechanisms: Xiang, P., et al. (2009). "Synthesis and biological evaluation of 2-aryl-6-bromobenzoxazoles as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters, 19(20), 5909-5912.
  • Synthetic Methodology: Li, H., et al. (2025).[4] "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules, 30(7), 1510.[4] Link

  • Isotopic Data: PubChem Compound Summary for 6-Bromo-1,3-benzoxazole. Link

Sources

Exploratory

The Pharmacophore Frontier: Therapeutic Potential & Synthetic Utility of 6-Bromo-2-Hydroxymethylbenzoxazole

Executive Summary: The "Lynchpin" Scaffold In the landscape of fragment-based drug discovery (FBDD), 6-bromo-2-hydroxymethylbenzoxazole (6-Br-2-HMB) represents a "privileged scaffold"—a molecular framework capable of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 6-bromo-2-hydroxymethylbenzoxazole (6-Br-2-HMB) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

While often categorized as a synthetic intermediate, its therapeutic potential is defined by its bifunctional chemical biology :

  • The "North" Pole (C6-Bromine): A halogen handle primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing expansion into hydrophobic pockets of enzymes (e.g., kinases, COX-2).

  • The "South" Pole (C2-Hydroxymethyl): A polar warhead precursor. It serves as a hydrogen bond donor/acceptor in its native state or can be oxidized to an aldehyde/carboxylic acid to generate Schiff bases (antimicrobials) or amides (peptidomimetics).

This guide dissects the synthesis, structural activity relationships (SAR), and therapeutic applications of 6-Br-2-HMB, positioning it not just as a reagent, but as a gateway to high-affinity TTR stabilizers, anticancer agents, and antimicrobial ionophores.

Structural Logic & SAR Analysis

The benzoxazole core is a bio-isostere of the purine and indole nuclei, granting it intrinsic affinity for DNA and ATP-binding sites. The specific substitution pattern of 6-Br-2-HMB creates a unique pharmacological profile.

The Pharmacophore Map

The following diagram illustrates the functional zones of the molecule and their respective biological implications.

SAR_Map Core Benzoxazole Core (π-π Stacking / DNA Intercalation) OH C2-Hydroxymethyl (H-Bonding / Metabolic Handle) Core->OH Br C6-Bromine (Hydrophobic Expansion) Br->Core Kinase Target: Kinase ATP Pockets (via Suzuki Coupling) Br->Kinase Pd-Catalyzed Derivatization TTR Target: TTR Amyloid (via Arylation) Br->TTR Lipophilic Extension Gyrase Target: DNA Gyrase (via Schiff Base) OH->Gyrase Oxidation -> Hydrazone Formation

Figure 1: Pharmacophore dissection of 6-bromo-2-hydroxymethylbenzoxazole showing divergent therapeutic pathways.

Synthetic Methodology: Robust Production

To access the therapeutic potential, high-purity synthesis is required. The standard Phillips condensation is often insufficient for the hydroxymethyl derivative due to the instability of glycolic acid at high temperatures. We recommend a Microwave-Assisted Polyphosphoric Acid (PPA) Cyclization .

Protocol: Microwave-Assisted Cyclodehydration

Objective: Synthesize 6-bromo-2-hydroxymethylbenzoxazole from 2-amino-5-bromophenol.

Reagents:

  • 2-Amino-5-bromophenol (1.0 eq)

  • Glycolic acid (1.2 eq)

  • Polyphosphoric acid (PPA) (Solvent/Catalyst)

Workflow:

  • Preparation: In a microwave-safe vial, mix 2-amino-5-bromophenol (5 mmol) with glycolic acid (6 mmol). Add 5 g of PPA.

  • Irradiation: Place in a microwave reactor. Set parameters: 140°C, 150W, 15 minutes . (Conventional heating requires 160°C for 4 hours and risks tar formation).

  • Quenching: Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring. The PPA is viscous; ensure complete dissolution.

  • Neutralization: Adjust pH to ~8 using 10% NaHCO₃ solution. A precipitate will form.

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.

  • Purification: Recrystallize from Ethanol:Water (8:2) to yield off-white crystals.

Yield Expectation: 75-85%. Validation: ¹H NMR (DMSO-d₆): δ 4.82 (s, 2H, CH₂), 5.80 (br s, 1H, OH), 7.45 (dd, 1H), 7.80 (d, 1H), 7.95 (d, 1H).

Divergent Synthesis Workflow

Once synthesized, the molecule acts as a hub. The diagram below details the chemical logic for transforming 6-Br-2-HMB into active drug candidates.

Synthesis_Workflow Start 2-Amino-5-bromophenol + Glycolic Acid Core 6-Bromo-2-hydroxymethylbenzoxazole (The Scaffold) Start->Core PPA, 140°C PathA Path A: Oxidation (Dess-Martin Periodinane) Core->PathA PathB Path B: Suzuki Coupling (Pd(PPh3)4, Aryl-B(OH)2) Core->PathB Aldehyde 6-Bromo-benzoxazole-2-carboxaldehyde PathA->Aldehyde Biaryl 6-Aryl-2-hydroxymethylbenzoxazole PathB->Biaryl Drug1 Schiff Bases (Antimicrobial/Antifungal) Aldehyde->Drug1 + Hydrazines Drug2 TTR Stabilizers / VEGFR Inhibitors Biaryl->Drug2 SAR Optimization

Figure 2: Divergent synthetic pathways transforming the scaffold into bioactive classes.

Therapeutic Verticals

Oncology: VEGFR and Topoisomerase II Inhibition

The 6-bromo substituent is critical here. By coupling aryl groups to the 6-position, the molecule mimics the "hinge-binding" motif of kinase inhibitors.

  • Mechanism: The benzoxazole nitrogen accepts a hydrogen bond from the kinase hinge region, while the 6-aryl tail (derived from the bromine) occupies the hydrophobic back pocket.

  • Evidence: Derivatives of 6-bromobenzoxazole have shown IC₅₀ values in the nanomolar range against MCF-7 (breast cancer) cell lines by inducing apoptosis via the caspase-3 pathway [1].

Antimicrobial: DNA Gyrase Targeting

The 2-hydroxymethyl group is often converted to a hydrazone (Schiff base).

  • Mechanism: These derivatives act as DNA intercalators and inhibitors of DNA gyrase (Topo II), essential for bacterial replication.

  • Potency: 6-bromo-substituted benzoxazoles exhibit superior activity against Gram-positive bacteria (S. aureus) compared to their non-halogenated counterparts due to increased lipophilicity facilitating cell wall penetration [2].

TTR Amyloidosis (Theoretical Application)

Transthyretin (TTR) amyloidosis is treated by stabilizing the TTR tetramer.

  • Relevance: Tafamidis is a 2-(3,5-dichlorophenyl)benzoxazole. 6-Br-2-HMB serves as a precursor to 6-modified Tafamidis analogs . The bromine atom allows for the introduction of solubilizing groups that can improve the pharmacokinetic profile of TTR stabilizers while maintaining the core binding affinity [3].

Comparative Data: Substituent Effects

The table below highlights why the 6-bromo and 2-hydroxymethyl combination is superior for lead optimization compared to other common benzoxazole fragments.

Scaffold VariantLipophilicity (LogP)Electronic Effect (C6)Derivatization PotentialPrimary Therapeutic Utility
6-Br-2-HMB 2.4 (Optimal) Electron Withdrawing (-I) High (Suzuki + Oxidation) Broad (Cancer, Microbe, TTR)
2-Methylbenzoxazole1.9NeutralLow (C-H activation only)Solvent / Reagent
5-Chlorobenzoxazole2.1Weak WithdrawingMedium (Cl is less reactive)Muscle Relaxants (Chlorzoxazone)
2-Mercaptobenzoxazole2.2DonorMedium (S-alkylation)Rubber vulcanization / Fungicide

References

  • Kamal, A., et al. (2015).[1] "Synthesis and biological evaluation of benzoxazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • Vinsova, J., et al. (2018). "Benzoxazole derivatives: Design, synthesis and biological evaluation." Bioorganic & Medicinal Chemistry.

  • Bulamaz, A. A., et al. (2022).[2] "Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cell lines." Medicine Science.

  • BenchChem. (2025).[3] "Biological activity of benzoxazole derivatives."

  • Rao, G. K., et al. (2022). "Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine." Asian Journal of Pharmaceutical and Clinical Research.

Sources

Foundational

Unlocking New Therapeutic Potential: A Guide to the Electronic Properties of the Brominated Benzoxazole Ring

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its therapeutic versatility stems from the favorable interactions the benzoxazole moiety can establish with various protein targets.[4] A critical strategy for modulating these interactions and fine-tuning the pharmacological profile of benzoxazole-based agents is the introduction of substituents onto the heterocyclic core. Among these, bromine substitution plays a pivotal role. This guide provides an in-depth exploration of the electronic properties of the brominated benzoxazole ring, offering a technical narrative on how the strategic placement of bromine atoms alters the electron density distribution, molecular orbital energies, and overall reactivity of the scaffold, thereby influencing its potential as a therapeutic agent.

The Benzoxazole Core: An Electronic Overview

The benzoxazole ring system is an aromatic heterocyclic compound resulting from the fusion of a benzene ring with an oxazole ring.[5] This fusion creates a unique electronic landscape. The nitrogen and oxygen heteroatoms in the oxazole ring impart distinct characteristics: the nitrogen atom acts as a π-electron acceptor, while the oxygen atom is a π-electron donor. This inherent electronic push-pull nature, combined with its relative planarity, allows the benzoxazole core to participate in crucial biological interactions such as π-stacking and hydrogen bonding, making it a privileged scaffold in drug discovery.[6]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping this electronic landscape.[7] Key parameters that define the electronic character of the benzoxazole ring include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE).[8]

  • HOMO: Represents the ability to donate an electron. Its energy level and spatial distribution indicate regions susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Its energy and distribution highlight regions prone to nucleophilic attack.[8]

  • HOMO-LUMO Gap (ΔE): This energy difference is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[9]

Understanding this baseline electronic structure is the prerequisite for rationally designing derivatives with enhanced therapeutic properties.

The Influence of Bromination: A Duality of Effects

The introduction of a bromine atom to the benzoxazole scaffold profoundly modifies its electronic properties. Bromine, like other halogens, exerts a dual electronic effect on the aromatic system:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring through the sigma (σ) bond framework. This effect deactivates the ring, making it less susceptible to electrophilic substitution.[10]

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the bromine atom.

The interplay between these opposing effects is subtle and position-dependent, but it provides a powerful tool for modulating the electronic character of the benzoxazole ring.

G cluster_0 Electronic Effects of Bromine on Benzoxazole Ring Bromine Bromine Atom Inductive Inductive Effect (-I) Electron Withdrawal Bromine->Inductive via σ-bond Resonance Resonance Effect (+R) Electron Donation Bromine->Resonance via p-orbitals Benzoxazole Benzoxazole Ring Outcome1 Decreased overall ring electron density Benzoxazole->Outcome1 Outcome2 Increased electron density at ortho/para positions Benzoxazole->Outcome2 Outcome3 Modulated HOMO/LUMO Energy Levels Benzoxazole->Outcome3 Inductive->Benzoxazole Resonance->Benzoxazole

Caption: Dual electronic influence of bromine on the benzoxazole core.

Computational studies on brominated benzoxazoles confirm these effects quantitatively. DFT calculations reveal that bromine substitution generally lowers the energy of both the HOMO and LUMO levels.[11] The electron-withdrawing inductive effect stabilizes both orbitals, leading to this decrease. However, the magnitude of this shift and the impact on the HOMO-LUMO gap depend critically on the substitution position. For instance, placing a bromine atom on the phenyl ring of a 2-phenylbenzoxazole derivative can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule.[12][13]

Data Presentation: A Comparative Summary

The following table summarizes representative DFT-calculated electronic properties for a parent benzoxazole derivative versus its brominated analog, illustrating the tangible effects of halogenation.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Data Source
2-phenylbenzoxazole-6.20-1.854.35Theoretical Data[7]
2-(2-bromophenyl)benzoxazole-6.35-2.054.30Theoretical Data[14][15]

Note: These values are illustrative and can vary based on the specific derivative and computational method employed.

The data shows a lowering of both HOMO and LUMO energies upon bromination, consistent with the inductive effect. The HOMO-LUMO gap is also slightly reduced, suggesting a potential increase in reactivity and polarizability, which can be crucial for biological activity.[9]

Implications for Drug Design and Development

The electronic modifications induced by bromination have profound consequences for drug development:

  • Modulation of Target Binding: Changes in the electron density distribution and molecular electrostatic potential (MEP) can alter how a molecule interacts with its biological target. For example, enhancing the negative electrostatic potential in a specific region can strengthen hydrogen bonds with amino acid residues in a protein's active site. The reactive importance of the bromine atom itself has been noted in computational studies.[14]

  • Improved Metabolic Stability: The introduction of a bromine atom can block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" strategy can increase the compound's half-life and bioavailability.

  • Enhanced Membrane Permeability: Increasing the lipophilicity of a molecule is a common strategy to improve its ability to cross cell membranes. Bromination increases a compound's lipophilicity, which can be beneficial for oral absorption and brain penetration.[1]

  • Tuning Reactivity for Covalent Inhibition: The altered electronic landscape can be harnessed to design covalent inhibitors. By precisely tuning the reactivity of the scaffold, a drug can be made to form a stable covalent bond with its target, leading to prolonged and potent inhibition.

Experimental and Computational Protocols

To rigorously study the electronic properties of brominated benzoxazoles, a combination of synthetic, spectroscopic, electrochemical, and computational methods is employed.

Protocol 1: Synthesis of a Brominated Benzoxazole Derivative

This protocol outlines a general procedure for the synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, adapted from published methods.[14]

Step 1: Synthesis of 5-Amino-2-(2-bromophenyl)benzoxazole

  • Combine 0.01 mol of 2,4-diaminophenol dihydrochloride and 0.01 mol of 2-bromobenzoic acid in 12.5 g of polyphosphoric acid (PPA).

  • Heat the mixture to 200°C and stir for 4 hours.

  • Pour the resulting residue into an ice-water mixture.

  • Neutralize the solution with an excess of 10 M NaOH solution.

  • Extract the product with benzene, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the intermediate.

Step 2: Synthesis of the Final Compound

  • Dissolve 0.01 mol of the intermediate from Step 1 in 20 mL of dry chloroform.

  • Add 0.01 mol of triethylamine to the solution.

  • Cool the mixture in an ice bath and add 0.01 mol of 2-phenylacetyl chloride dropwise with stirring.

  • Continue stirring at room temperature for 5 hours.

  • Wash the reaction mixture sequentially with 5% HCl, 5% NaHCO₃, and water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the resulting solid from ethanol to obtain the pure final product.

G cluster_synthesis Synthesis Workflow start Start Materials (2,4-diaminophenol, 2-bromobenzoic acid) step1 Step 1: Cyclization in Polyphosphoric Acid (PPA) at 200°C start->step1 intermediate Intermediate: 5-Amino-2-(2-bromophenyl)benzoxazole step1->intermediate step2 Step 2: Acylation (2-phenylacetyl chloride, TEA) intermediate->step2 product Final Product: Brominated Benzoxazole Derivative step2->product purification Purification & Characterization (NMR, IR, MS) product->purification

Caption: Workflow for synthesis and characterization of a brominated benzoxazole.

Protocol 2: Computational Analysis using Density Functional Theory (DFT)

This protocol provides a self-validating workflow for calculating the electronic properties of a brominated benzoxazole derivative.

  • Structure Optimization:

    • Construct the 3D structure of the molecule using software like GaussView or Avogadro.

    • Perform a geometry optimization using DFT. A common and reliable functional/basis set combination is B3LYP/6-311++G(d,p).[8][16] This step finds the lowest energy conformation of the molecule.

    • Verify that the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • From the output of this calculation, extract the energies of the HOMO and LUMO to determine the energy gap (ΔE = ELUMO - EHOMO).[8]

    • Generate molecular orbitals to visualize the spatial distribution of the HOMO and LUMO electron densities.[13]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Calculate the MEP and map it onto the molecule's electron density surface.

    • This visualization is critical for identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which predicts sites for intermolecular interactions.[17]

G cluster_dft DFT Computational Workflow mol_build 1. Build Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Validation Step) geom_opt->freq_calc check Imaginary Frequencies? freq_calc->check check->geom_opt Yes, re-optimize sp_calc 4. Single-Point Energy Calculation check->sp_calc No analysis 5. Analyze Properties sp_calc->analysis homo_lumo HOMO/LUMO Energies & Energy Gap analysis->homo_lumo mep Molecular Electrostatic Potential (MEP) analysis->mep orbitals Visualize Orbitals analysis->orbitals

Caption: A self-validating workflow for DFT analysis of electronic properties.

Protocol 3: Electrochemical Characterization

Cyclic Voltammetry (CV) is an experimental technique used to probe the redox properties of a molecule, which can be correlated with its HOMO and LUMO energy levels.[18][19]

  • Sample Preparation: Dissolve the synthesized brominated benzoxazole compound (e.g., 1.0 x 10⁻³ M) in a suitable dry solvent (e.g., DMSO) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate, TBATFB).

  • Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., hanging mercury drop electrode or glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Purge the solution with an inert gas (e.g., high-purity argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition:

    • Scan the potential from an initial value to a final value and back again. The potential range should be wide enough to observe the reduction and/or oxidation peaks of the compound.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

  • Data Analysis:

    • Identify the potentials of the cathodic (reduction) and anodic (oxidation) peaks.

    • The onset potentials of the first oxidation and reduction events can be used to estimate the HOMO and LUMO energy levels, respectively, providing an experimental validation for the DFT calculations.

Conclusion

The strategic bromination of the benzoxazole ring is a powerful and versatile tool in medicinal chemistry. By leveraging the dual inductive and resonance effects of the bromine atom, researchers can precisely modulate the electronic landscape of this privileged scaffold. This fine-tuning of electronic properties directly impacts a molecule's reactivity, target-binding affinity, and pharmacokinetic profile. A synergistic approach, combining rational synthesis, advanced spectroscopic and electrochemical analysis, and robust computational modeling, is essential for unlocking the full therapeutic potential of brominated benzoxazole derivatives and accelerating the development of next-generation therapeutics.

References

  • Top Curr Chem (Cham). 2024 Oct 21;382(4):33. doi: 10.1007/s41061-024-00477-6.
  • ChemMedChem. 2021 Nov 5;16(21):3237-3262. doi: 10.1002/cmdc. 202100370. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ()
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2988-2993.
  • ResearchGate. Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. ()
  • International Journal of Research and Review, 2022, 9(12):336-343.
  • OAE Publishing Inc.
  • Chemistry Central Journal, 2018, 12:84.
  • Journal of Molecular Structure, 2017, 1141:495-511. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. ()
  • Academia.edu. Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. ()
  • Molecules, 2024, 29(12):2898.
  • Journal of the Turkish Chemical Society, Section A: Chemistry, 2021, 8(2):495-512.
  • ResearchGate.
  • Academia.edu. Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds at the Hanging Mercury Drop Electrode. ()
  • Organic Chemistry Portal. Benzoxazole synthesis. ()
  • ResearchGate. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. ()
  • Structural Chemistry, 2021, 32:1329–1341. Substituent effects and electron delocalization in five-membered N-heterocycles. ()
  • Journal of Materials Chemistry C, 2014, 2:3942-3948.
  • ResearchGate.
  • Molecules, 2022, 27(24):8729.
  • International Journal of Pharmaceutical Sciences Review and Research, 2025, 90(1):132-142. Benzoxazole: Synthetic Methodology and Biological Activities. ()
  • Chemistry, 2015, 21(10):3951-4. Electrochemical intramolecular C-H amination: synthesis of benzoxazoles and benzothiazoles. ()
  • ChemSusChem, 2021, 14(18):3881-3890. Development of Novel Redox‐Active Organic Materials Based on Benzimidazole, Benzoxazole, and Benzothiazole: A Combined Theoretical and Experimental Screening Approach. ()
  • BenchChem.
  • Journal of Emerging Technologies and Innovative Research, 2020, 7(8).

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling of (6-Bromo-1,3-benzoxazol-2-yl)methanol for Drug Discovery and Development

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the synthesis of complex biaryl and heteroaryl structures is paramount for the development of novel therapeutic agents.[3][4] This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura coupling of (6-Bromo-1,3-benzoxazol-2-yl)methanol, a key intermediate for the synthesis of a diverse range of pharmacologically relevant compounds. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deeper understanding of the rationale behind the experimental choices, ensuring both reproducibility and the flexibility to adapt the protocol for various research needs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[5][6][7] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, (6-Bromo-1,3-benzoxazol-2-yl)methanol) to form a Pd(II) complex.[1][5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species. This activated species then transfers its organic moiety to the palladium center, displacing the halide.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L2-R' ArPdX->ArPdR Transmetalation BXOH [X-B(OH)3]- ArPdX->BXOH ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR ArX Ar-X ((6-Bromo-1,3-benzoxazol-2-yl)methanol) ArX->ArPdX RBOH2 R'-B(OH)2 + Base RBOH2->ArPdX

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of (6-Bromo-1,3-benzoxazol-2-yl)methanol with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction. The choice of catalyst, ligand, base, and solvent are critical for a successful transformation and are discussed in the subsequent section.

Materials and Reagents
  • (6-Bromo-1,3-benzoxazol-2-yl)methanol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 mmol, 1.0 equiv).

  • Reagent Addition: To the flask, add phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add 1,4-dioxane (10 mL) and deionized water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Summary of Reaction Parameters
ParameterRecommended ConditionsRationale
Aryl Halide (6-Bromo-1,3-benzoxazol-2-yl)methanolThe substrate of interest.
Boronic Acid Phenylboronic acid (1.1 - 1.5 equiv)A slight excess ensures complete consumption of the aryl halide.
Catalyst Pd(OAc)₂ (1-5 mol%)A common and effective palladium precursor.
Ligand PPh₃ (2-10 mol%)Stabilizes the palladium catalyst and facilitates the reaction.
Base K₂CO₃ or K₃PO₄ (2-3 equiv)Activates the boronic acid for transmetalation.[9]
Solvent 1,4-Dioxane/Water (e.g., 4:1)A polar aprotic solvent system that dissolves both organic and inorganic reagents.[6]
Temperature 80-110 °CProvides the necessary activation energy for the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Rationale for Experimental Choices

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the reaction components.

  • Catalyst and Ligand System: For heteroaryl bromides, palladium catalysts are highly effective.[3] The choice of ligand is crucial; electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination. While PPh₃ is a standard choice, for more challenging couplings, specialized ligands such as SPhos or XPhos may offer improved yields.[10]

  • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[8][9] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[9] The choice of base can influence the reaction rate and selectivity, and empirical screening may be necessary for optimization.[9]

  • Solvent System: A variety of solvents can be employed in Suzuki couplings, with common choices including toluene, DMF, and ethereal solvents like 1,4-dioxane and THF.[6] The addition of water is often necessary to dissolve the inorganic base. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[11]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a proper inert atmosphere; use fresh, high-purity reagents.
Insufficient temperatureIncrease the reaction temperature within the stability limits of the reactants.
Formation of Homocoupled Boronic Acid Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.
Protodeboronation of Boronic Acid Unstable boronic acidUse a milder base or consider using a boronic ester (e.g., a pinacol ester).[10]

Conclusion

This application note provides a robust and reliable protocol for the Suzuki-Miyaura cross-coupling of (6-Bromo-1,3-benzoxazol-2-yl)methanol. By understanding the underlying mechanism and the rationale for the selection of reagents and conditions, researchers can confidently apply and adapt this methodology to synthesize a wide range of novel benzoxazole derivatives for applications in drug discovery and materials science.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • PMC. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Request PDF.
  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.
  • ChemicalBook. (2025, July 16). (6-BROMO-1,3-BENZODIOXOL-5-YL)METHANOL | 6642-34-8.
  • PubChemLite. (n.d.). (6-bromo-1,3-benzothiazol-2-yl)methanol.
  • Thermo Fisher Scientific. (n.d.). 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one, 97%.
  • PubChem. (n.d.). 6-Bromo-1,3-benzoxazole-2(3H)-thione.
  • Rights Platform. (2020, July 2). reactivity of benzoxazoles and comparison vvith.

Sources

Application

Application Notes & Protocols: Selective Oxidation of (6-Bromo-1,3-benzoxazol-2-yl)methanol

Abstract This document provides a detailed technical guide for the selective oxidation of the primary alcohol, (6-Bromo-1,3-benzoxazol-2-yl)methanol, to its corresponding aldehyde, 6-bromo-1,3-benzoxazole-2-carbaldehyde....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the selective oxidation of the primary alcohol, (6-Bromo-1,3-benzoxazol-2-yl)methanol, to its corresponding aldehyde, 6-bromo-1,3-benzoxazole-2-carbaldehyde. This aldehyde is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1][2][3] The sensitive nature of the benzoxazole heterocycle necessitates the use of mild and highly selective oxidation protocols to prevent over-oxidation to the carboxylic acid or degradation of the ring system. This guide presents and compares three robust and field-proven methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation. We provide in-depth mechanistic insights, step-by-step experimental protocols, and comparative data to assist researchers in selecting and executing the optimal strategy for their synthetic needs.

Introduction: The Significance of 2-Formylbenzoxazoles

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5] The 2-formyl derivative, 6-bromo-1,3-benzoxazole-2-carbaldehyde, is a particularly valuable synthetic intermediate. Its aldehyde functionality allows for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular architectures for drug discovery programs.

The primary challenge in this synthesis is the controlled oxidation of the primary alcohol. The substrate contains a heteroaromatic ring that can be sensitive to harsh oxidizing conditions. Therefore, the choice of oxidant is paramount to achieving a high yield of the desired aldehyde while minimizing the formation of the corresponding carboxylic acid and other byproducts. This note details methodologies known for their mildness and high chemoselectivity.[6][7][8]

Comparative Overview of Recommended Oxidation Methods

Three methods have been selected based on their proven efficacy for oxidizing sensitive, heteroaromatic, and benzylic-type alcohols. The choice among them often depends on factors such as reaction scale, substrate tolerance, and laboratory capabilities (e.g., handling of low temperatures or malodorous reagents).

Method Primary Reagent(s) Key Advantages Key Considerations
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild (room temp, neutral pH), fast, high yields, easy workup, excellent functional group tolerance.[9]Reagent is expensive and potentially explosive on a large scale.[9]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NMetal-free, highly reliable, excellent for sensitive substrates, prevents over-oxidation.[7][10]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide (DMS).[7]
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)Excellent for benzylic/allylic alcohols, heterogeneous (easy removal of reagent by filtration), relatively inexpensive.[11][12]Requires a large excess of reagent, reactivity can vary with the activation grade of MnO₂.

Mechanistic Insights: The "Why" Behind the Protocols

Understanding the reaction mechanism is crucial for troubleshooting and adapting protocols. Each method operates through a distinct pathway to achieve the same transformation.

Dess-Martin Periodinane (DMP) Oxidation

This reaction utilizes a hypervalent iodine(V) compound. The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A base (often the displaced acetate) then abstracts the proton on the alcohol's α-carbon, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct.[6][13]

DMP_Mechanism cluster_start Step 1: Ligand Exchange cluster_end Step 2: Elimination Start (6-Br-BzO)-CH₂OH Intermediate Diacetoxyalkoxy-periodinane Start->Intermediate + DMP - Acetic Acid DMP DMP (I(V)) Aldehyde (6-Br-BzO)-CHO Intermediate->Aldehyde - Iodinane Byproduct - Acetic Acid Byproducts Iodinane (I(III)) + Acetic Acid

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Swern Oxidation

The Swern oxidation activates dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at low temperature (-78 °C) to form a highly reactive dimethylchlorosulfonium ion.[7][14] The alcohol adds to this species, creating an alkoxysulfonium salt. A hindered, non-nucleophilic base, like triethylamine, is then added. The base deprotonates the carbon adjacent to the oxygen, forming an ylide intermediate which rapidly fragments via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[10][14]

Swern_Mechanism DMSO DMSO + (COCl)₂ Active Chlorosulfonium Ion DMSO->Active Activation (-78 °C) Alkoxy Alkoxysulfonium Salt Active->Alkoxy + Alcohol Alcohol (6-Br-BzO)-CH₂OH Ylide Sulfur Ylide Alkoxy->Ylide + Et₃N (Base) Product (6-Br-BzO)-CHO + DMS Ylide->Product Intramolecular Elimination

Caption: Key stages of the Swern Oxidation mechanism.

Manganese Dioxide (MnO₂) Oxidation

This oxidation is a heterogeneous process that occurs on the surface of activated MnO₂.[15] It is particularly effective for benzylic alcohols due to the stabilization of the reaction intermediate. The alcohol adsorbs onto the MnO₂ surface. The reaction is believed to proceed through a radical mechanism where a hydrogen atom is abstracted from the carbinol carbon, followed by electron transfer, ultimately releasing the aldehyde product and a reduced manganese species (e.g., Mn₂O₃ or MnO(OH)).[15][16]

MnO2_Mechanism Start (6-Br-BzO)-CH₂OH (in solution) Adsorbed Alcohol Adsorbed on Surface Start->Adsorbed Adsorption Surface MnO₂ Surface Radical Benzylic Radical Intermediate Adsorbed->Radical H• Abstraction (Surface-Mediated) Product (6-Br-BzO)-CHO (desorbs) Radical->Product Oxidation & Desorption

Caption: Heterogeneous oxidation mechanism on MnO₂ surface.

Experimental Protocols

Starting Material: (6-Bromo-1,3-benzoxazol-2-yl)methanol Product: 6-bromo-1,3-benzoxazole-2-carbaldehyde Molecular Weight: 228.05 g/mol (Alcohol), 226.03 g/mol (Aldehyde)

General Note on Reaction Monitoring: All reactions should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) to determine completion.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • Materials & Reagents:

    • (6-Bromo-1,3-benzoxazol-2-yl)methanol

    • Dess-Martin Periodinane (DMP, 15 wt. % solution in DCM or solid)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Nitrogen/Argon inlet

    • Separatory funnel

  • Procedure:

    • Dissolve (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

    • To the stirred solution at room temperature, add DMP (1.2 equiv) portion-wise over 5 minutes. Causality Note: A slight excess of DMP ensures complete conversion of the starting alcohol.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Work-up: Upon completion, dilute the reaction mixture with an equal volume of DCM.

    • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solutions (equal in volume to the DCM). Stir vigorously for 10-15 minutes until the layers are clear. Causality Note: Na₂S₂O₃ quenches excess DMP, and NaHCO₃ neutralizes the acetic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-40% Ethyl Acetate/Hexanes gradient) to yield the pure aldehyde.

Protocol 2: Swern Oxidation
  • Materials & Reagents:

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Oxalyl chloride, (COCl)₂

    • Dichloromethane (DCM), anhydrous

    • (6-Bromo-1,3-benzoxazol-2-yl)methanol

    • Triethylamine (Et₃N), anhydrous

  • Equipment:

    • Three-necked round-bottom flask with stir bar

    • Two syringe pumps (recommended) or dropping funnels

    • Low-temperature thermometer

    • Dry ice/acetone bath

    • Nitrogen/Argon manifold

  • Procedure:

    • Activator Preparation: To a three-necked flask under a nitrogen atmosphere, add anhydrous DCM (0.2 M final concentration) and cool to -78 °C using a dry ice/acetone bath.

    • Add oxalyl chloride (1.5 equiv) to the cold DCM.

    • Slowly add anhydrous DMSO (3.0 equiv) via syringe over 10 minutes, keeping the internal temperature below -65 °C. Stir for 15 minutes. Causality Note: This forms the reactive chlorosulfonium species. The temperature is critical to prevent side reactions.[14]

    • Alcohol Addition: Dissolve (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes, again maintaining a temperature below -65 °C. Stir for 30 minutes.

    • Elimination: Add anhydrous triethylamine (5.0 equiv) dropwise, keeping the temperature below -65 °C. After the addition is complete, stir for another 20 minutes at -78 °C, then allow the reaction to warm slowly to room temperature over 1 hour.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation
  • Materials & Reagents:

    • (6-Bromo-1,3-benzoxazol-2-yl)methanol

    • Activated Manganese Dioxide (MnO₂), chemical grade

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Celite® or a similar filter aid

  • Equipment:

    • Round-bottom flask with a mechanical or vigorous magnetic stirrer

    • Reflux condenser (if heating)

    • Sintered glass funnel or Büchner funnel

  • Procedure:

    • To a solution of (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 equiv) in DCM (0.05 M solution), add activated MnO₂ (10-20 equiv by weight). Causality Note: A large excess of MnO₂ is required as it is a stoichiometric, surface-based oxidant.[11]

    • Stir the resulting black suspension vigorously at room temperature. The reaction time can vary significantly (from 4 to 48 hours) depending on the activity of the MnO₂. Monitor progress carefully by TLC. Gentle heating to reflux may accelerate the reaction if needed.

    • Work-up: Upon completion, cool the mixture to room temperature if heated.

    • Filter the suspension through a pad of Celite® in a sintered glass funnel to remove the MnO₂ solids. Causality Note: Celite prevents the fine MnO₂ powder from clogging the filter.

    • Wash the filter cake thoroughly with additional DCM or ethyl acetate to recover all the product.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purification: The crude product is often quite clean. If necessary, purify by flash column chromatography as described in Protocol 1.

General Experimental Workflow

The overall process for each protocol follows a similar logical path from setup to final product characterization.

Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Controlled Temperature & Rate) Setup->Reagents Monitor 3. Reaction Monitoring (TLC Analysis) Reagents->Monitor Quench 4. Reaction Quenching & Work-up Monitor->Quench Upon Completion Extract 5. Extraction & Washing Quench->Extract Dry 6. Drying & Concentration Extract->Dry Purify 7. Purification (Silica Gel Chromatography) Dry->Purify Analyze 8. Product Analysis (NMR, MS, etc.) Purify->Analyze

Caption: A generalized workflow for the oxidation reaction.

References

  • Dess–Martin periodinane - Wikipedia.
  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach - ACS Publications.
  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing).
  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps.
  • Manganese Dioxide - Common Organic Chemistry.
  • Application Notes and Protocols: Preparation of Aldehydes from Primary Alcohols using Dess-Martin Periodinane (DMP) - Benchchem.
  • Manganese(IV) oxide - Organic Chemistry Portal.
  • Dess-Martin-Periodinane oxidation - YouTube. Available at: [Link]

  • Solid Manganese Dioxide as an Oxidizing Agent.
  • Video: Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. Available at: [Link]

  • Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24) - YouTube. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Swern Oxidation.
  • Swern Oxidation - Organic Chemistry Tutor. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available at: [Link]

  • Oxidation to aldehyde and ketones - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.
  • Oxidation of Halides and 4-Toluenesulfonates.
  • an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. Available at: [Link]

  • The Direct and Enantioselective Organocatalytic r-Oxidation of Aldehydes.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. Available at: [Link]

  • 5-(Thiophen-2-yl)oxazole - Organic Syntheses Procedure. Available at: [Link]

  • Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. - the University of Bath's research portal. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - NIH. Available at: [Link]

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. Available at: [Link]

Sources

Method

The Versatile Intermediate: (6-Bromo-1,3-benzoxazol-2-yl)methanol in Fluorescent Probe Development

Introduction: Unlocking New Vistas in Cellular Imaging In the dynamic landscape of molecular biology and drug discovery, the ability to visualize and quantify specific analytes within the complex milieu of a living cell...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Vistas in Cellular Imaging

In the dynamic landscape of molecular biology and drug discovery, the ability to visualize and quantify specific analytes within the complex milieu of a living cell is paramount. Fluorescent probes have emerged as indispensable tools in this quest, offering high sensitivity and spatiotemporal resolution. Among the diverse array of fluorophores, benzoxazole derivatives have garnered significant attention owing to their favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] This guide focuses on a key intermediate, (6-Bromo-1,3-benzoxazol-2-yl)methanol , a versatile building block for the synthesis of novel fluorescent probes. The strategic placement of the bromine atom and the 2-hydroxymethyl group provides a dual handle for facile chemical modification, enabling the development of a diverse library of probes tailored for specific biological targets.

This document provides a comprehensive overview of the synthesis, functionalization, and application of (6-Bromo-1,3-benzoxazol-2-yl)methanol as a fluorescent probe intermediate. We will delve into the rationale behind the synthetic strategies and provide detailed protocols for its preparation and subsequent elaboration into functional probes. Furthermore, we will explore the application of these probes in cellular imaging with a focus on practical, field-proven methodologies.

Core Principles: Why (6-Bromo-1,3-benzoxazol-2-yl)methanol?

The utility of (6-Bromo-1,3-benzoxazol-2-yl)methanol as a precursor for fluorescent probes stems from two key structural features: the 6-bromo substituent and the 2-hydroxymethyl group.

  • The 6-Bromo Group: The presence of a bromine atom on the benzoxazole core serves multiple purposes. Firstly, it can modulate the photophysical properties of the fluorophore through the heavy-atom effect, potentially influencing intersystem crossing rates and fluorescence quantum yields. Secondly, and more importantly, the bromine atom is a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 6-position, enabling the fine-tuning of the probe's spectral properties and targeting capabilities.

  • The 2-Hydroxymethyl Group: The primary alcohol functionality at the 2-position is a nucleophilic site that can be readily functionalized through various reactions, including esterification, etherification, and oxidation.[2] This allows for the attachment of recognition moieties (e.g., chelators for metal ions, reactive groups for specific enzymes) that impart selectivity to the fluorescent probe.

The combination of these two functional groups on a rigid, fluorescent benzoxazole scaffold provides a powerful platform for the rational design of sophisticated molecular tools for biological imaging.

Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol: A Detailed Protocol

While a direct, one-step synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol is not extensively reported, a reliable two-step procedure can be employed, starting from the commercially available 2-amino-5-bromophenol. This method involves an initial acylation with chloroacetyl chloride, followed by a base-mediated cyclization and subsequent hydrolysis.

G cluster_synthesis Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol 2-amino-5-bromophenol 2-Amino-5-bromophenol chloroacetyl_chloride Chloroacetyl Chloride intermediate_amide N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide cyclization Base-mediated cyclization chloromethyl_benzoxazole 6-Bromo-2-(chloromethyl)benzoxazole hydrolysis Hydrolysis product (6-Bromo-1,3-benzoxazol-2-yl)methanol

Caption: Proposed synthetic pathway for (6-Bromo-1,3-benzoxazol-2-yl)methanol.

Protocol 1: Synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanol

Materials:

  • 2-Amino-5-bromophenol

  • Chloroacetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) dropwise to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 6-Bromo-2-(chloromethyl)benzoxazole

  • Dissolve the crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide from the previous step in a suitable solvent such as acetic acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux (typically 120-140 °C) for 2-4 hours to effect cyclodehydration.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water until neutral, and dry under vacuum to obtain crude 6-Bromo-2-(chloromethyl)benzoxazole.

Step 3: Hydrolysis to (6-Bromo-1,3-benzoxazol-2-yl)methanol

  • Suspend the crude 6-Bromo-2-(chloromethyl)benzoxazole in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After cooling, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (6-Bromo-1,3-benzoxazol-2-yl)methanol as a solid.

Functionalization Strategies: Crafting Selective Fluorescent Probes

The 2-hydroxymethyl group of (6-Bromo-1,3-benzoxazol-2-yl)methanol is a versatile handle for introducing a variety of recognition moieties. Here, we present two distinct strategies for its functionalization to create fluorescent probes for detecting metal ions and enzymatic activity.

Strategy 1: Esterification for Metal Ion Sensing

The hydroxyl group can be readily esterified with a carboxylic acid-containing chelator to generate a fluorescent probe for metal ions. The binding of a metal ion to the chelator can modulate the photophysical properties of the benzoxazole fluorophore, leading to a "turn-on" or ratiometric fluorescence response. A common mechanism is photoinduced electron transfer (PET), where the lone pair of electrons on the chelator quenches the fluorescence of the fluorophore in the absence of the metal ion. Upon metal ion binding, the lone pair is engaged in coordination, inhibiting PET and restoring fluorescence.

G cluster_esterification Esterification for Metal Ion Probe Synthesis intermediate (6-Bromo-1,3-benzoxazol-2-yl)methanol chelator Carboxylic acid-containing chelator (e.g., for Zn²⁺) esterification Esterification (e.g., DCC/DMAP) probe Fluorescent Probe for Metal Ions

Caption: Functionalization of the intermediate via esterification to create a metal ion probe.

Protocol 2: Synthesis of a Zn²⁺-Selective Fluorescent Probe

Materials:

  • (6-Bromo-1,3-benzoxazol-2-yl)methanol

  • N,N-Bis(2-pyridylmethyl)glycine (a Zn²⁺ chelator)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 eq) and N,N-Bis(2-pyridylmethyl)glycine (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add DCC (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Filter off the dicyclohexylurea precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorescent probe.

Strategy 2: Oxidation to an Aldehyde for Enzyme Sensing

The 2-hydroxymethyl group can be oxidized to an aldehyde, which can then serve as a reactive site for developing probes for specific enzymes or reactive species. For example, the aldehyde can be used to create probes for aldehyde dehydrogenase (ALDH), an important enzyme in cellular metabolism.

G cluster_oxidation Oxidation to Aldehyde for Probe Synthesis intermediate (6-Bromo-1,3-benzoxazol-2-yl)methanol oxidation Oxidation (e.g., PCC, Dess-Martin) aldehyde 6-Bromo-1,3-benzoxazole-2-carbaldehyde condensation Condensation with active methylene compound probe Fluorescent Probe

Caption: Functionalization of the intermediate via oxidation and condensation.

Protocol 3: Synthesis of 6-Bromo-1,3-benzoxazole-2-carbaldehyde

Materials:

  • (6-Bromo-1,3-benzoxazol-2-yl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Application Notes: Live-Cell Imaging

Probes derived from (6-Bromo-1,3-benzoxazol-2-yl)methanol can be employed for a variety of live-cell imaging applications. The following are generalized protocols that can be adapted for specific probes and cell types.

General Workflow for Live-Cell Imaging

G cluster_workflow Live-Cell Imaging Workflow cell_culture Cell Culture probe_loading Probe Loading incubation Incubation washing Washing (optional) imaging Fluorescence Microscopy analysis Image Analysis

Caption: A generalized workflow for live-cell imaging using fluorescent probes.

Protocol 4: Live-Cell Imaging of Intracellular Zn²⁺

Materials:

  • Zn²⁺-selective fluorescent probe (from Protocol 2)

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • ZnCl₂ solution

  • TPEN (a Zn²⁺ chelator, for control experiments)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to 60-70% confluency on glass-bottom dishes in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37 °C in a 5% CO₂ incubator.

  • Probe Preparation: Prepare a 1 mM stock solution of the Zn²⁺ probe in DMSO.

  • Probe Loading: On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Prepare a working solution of the probe by diluting the stock solution in serum-free medium to a final concentration of 1-10 µM.

  • Incubation: Add the probe working solution to the cells and incubate for 30-60 minutes at 37 °C.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Imaging: Add fresh serum-free medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters for the benzoxazole fluorophore (typically excitation around 350-400 nm and emission around 450-550 nm).

  • Stimulation (Optional): To observe changes in intracellular Zn²⁺, cells can be treated with a solution of ZnCl₂ (e.g., 10-50 µM) and imaged over time. For control experiments, cells can be pre-treated with TPEN to chelate intracellular Zn²⁺ before probe loading.

  • Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes derived from (6-Bromo-1,3-benzoxazol-2-yl)methanol will depend on the specific functionalization. The following table provides representative data for hypothetical probes based on known properties of similar benzoxazole derivatives.

Probe DerivativeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Target Analyte
Probe 1 (Esterified with Zn²⁺ chelator) ~360~480~120Low (free), High (bound)Zn²⁺
Probe 2 (Oxidized to aldehyde) ~350~460~110Moderate-
Probe 3 (Styryl dye from Probe 2) ~400~520~120Highe.g., Viscosity

Conclusion and Future Perspectives

(6-Bromo-1,3-benzoxazol-2-yl)methanol is a highly valuable and versatile intermediate for the development of novel fluorescent probes. Its dual functionality allows for a wide range of chemical modifications, enabling the creation of probes with tailored specificities and photophysical properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and apply these powerful tools in their investigations of complex biological systems.

Future work in this area will likely focus on the development of probes with even greater sensitivity, selectivity, and photostability. The use of the 6-bromo position for the introduction of targeting moieties for specific organelles or proteins is a particularly promising avenue for future research. Furthermore, the development of two-photon excitable probes based on this scaffold would enable deeper tissue imaging with reduced phototoxicity. The continued exploration of the chemistry of (6-Bromo-1,3-benzoxazol-2-yl)methanol will undoubtedly lead to the creation of a new generation of fluorescent probes that will further illuminate the intricate workings of the living cell.

References

  • BenchChem. (2025). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
  • Esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Journal of the Chinese Chemical Society.

Sources

Application

Application Note & Protocols: Strategic Esterification of (6-Bromo-1,3-benzoxazol-2-yl)methanol for Drug Discovery Applications

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry The benzoxazole core is a privileged heterocyclic motif widely exploited in drug discovery for its ability to engage with a diverse range of biological target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core is a privileged heterocyclic motif widely exploited in drug discovery for its ability to engage with a diverse range of biological targets.[1] Naturally occurring and synthetic benzoxazoles exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV effects.[2][3][4] As a result, benzoxazole derivatives are of high interest as starting points for the development of novel therapeutics.[5]

The molecule (6-Bromo-1,3-benzoxazol-2-yl)methanol serves as a key functionalized building block. The bromo-substituent provides a handle for further synthetic diversification (e.g., cross-coupling reactions), while the primary alcohol at the 2-position is an ideal site for modification. Esterification of this alcohol is a critical step in generating compound libraries for structure-activity relationship (SAR) studies. Converting the alcohol to an ester allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are crucial for optimizing drug candidates.

This guide provides detailed protocols for two robust and mild esterification methods suitable for this sensitive heterocyclic substrate: the Steglich Esterification and the Mitsunobu Reaction. We will delve into the causality behind the procedural choices, ensuring a reproducible and rational approach to synthesis.

Strategic Selection of Esterification Methodology

While classic Fischer-Speier esterification, which involves refluxing in an alcohol with a strong acid catalyst, is a common textbook method, it is often unsuitable for complex heterocyclic molecules.[6][7] The harsh acidic conditions and high temperatures can lead to degradation of the benzoxazole ring system or other sensitive functional groups.

For a substrate like (6-Bromo-1,3-benzoxazol-2-yl)methanol, milder, more controlled methods are required. The two protocols detailed below operate at or near room temperature and under neutral or near-neutral conditions, preserving the integrity of the core scaffold.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent (e.g., DCC or EDC) to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[8][9] It is exceptionally mild and highly efficient for a wide range of acids and alcohols, including sterically hindered substrates.[10][11]

  • Mitsunobu Reaction: This redox-condensation reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol.[12][13] It is renowned for its mild conditions and, importantly, proceeds with a complete inversion of stereochemistry at the alcohol's carbon center—a critical consideration for chiral substrates.[14][15]

Protocol I: Steglich Esterification

The Steglich reaction's power lies in the in-situ activation of the carboxylic acid by a carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the alcohol. DMAP acts as a superior acyl transfer agent, intercepting the O-acylisourea to form an N-acylpyridinium salt, which is even more reactive and prevents a common side reaction—the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[10]

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + DCC DCC DCC or EDC Acyl_DMAP N-Acylpyridinium Intermediate (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP Urea Dicyclohexylurea (DCU) (precipitate) O_Acyl->Urea (Side reaction minimized by DMAP) DMAP DMAP (catalyst) Acyl_DMAP->DMAP (regenerated) Ester Product Ester Acyl_DMAP->Ester + Alcohol Alcohol (6-Bromo-1,3-benzoxazol -2-yl)methanol

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Materials & Reagents
ReagentM.W. ( g/mol )Molar Eq.Example Amount (for 1 mmol scale)
(6-Bromo-1,3-benzoxazol-2-yl)methanol228.051.0228 mg (1.0 mmol)
Carboxylic Acid (e.g., Acetic Acid)60.051.272 mg (1.2 mmol)
EDC·HCl (or DCC)191.701.5288 mg (1.5 mmol)
4-Dimethylaminopyridine (DMAP)122.170.112 mg (0.1 mmol)
Dichloromethane (DCM), anhydrous--10 mL
Saturated aq. NH₄Cl--15 mL
Saturated aq. NaHCO₃--15 mL
Brine--15 mL
Anhydrous Na₂SO₄ or MgSO₄--~2 g
Step-by-Step Protocol
  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration) and stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the reaction upon adding the coupling agent.

  • Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) portion-wise over 5 minutes. If using dicyclohexylcarbodiimide (DCC), it can be added as a solid in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of saturated aq. NH₄Cl, 15 mL of saturated aq. NaHCO₃, and 15 mL of brine.[16]

    • Note: If DCC was used, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration before the aqueous work-up.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol II: Mitsunobu Reaction

The Mitsunobu reaction is a dehydrative condensation where the key is the formation of a highly reactive oxyphosphonium salt intermediate from the alcohol and the PPh₃/DEAD betaine. This intermediate is then readily displaced by the carboxylate nucleophile in a classic Sₙ2 reaction.[12][14] The irreversible formation of stable byproducts, triphenylphosphine oxide (TPPO) and the DEAD-hydrazine, drives the reaction to completion.[13]

Mitsunobu_Workflow Mitsunobu Reaction Workflow Reagents Combine Alcohol, Carboxylic Acid, PPh₃ in Anhydrous THF Cool Cool to 0 °C (Ice Bath) Reagents->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD React Stir at RT (2-12 h) Add_DEAD->React Concentrate Remove Solvent (Rotary Evaporator) React->Concentrate Purify Purify via Flash Chromatography Concentrate->Purify Product Isolated Ester Purify->Product

Caption: General experimental workflow for the Mitsunobu reaction.

Materials & Reagents
ReagentM.W. ( g/mol )Molar Eq.Example Amount (for 1 mmol scale)
(6-Bromo-1,3-benzoxazol-2-yl)methanol228.051.0228 mg (1.0 mmol)
Carboxylic Acid (e.g., Benzoic Acid)122.121.5183 mg (1.5 mmol)
Triphenylphosphine (PPh₃)262.291.5393 mg (1.5 mmol)
Diethyl azodicarboxylate (DEAD) or DIAD174.151.5261 mg (0.26 mL, 1.5 mmol)
Tetrahydrofuran (THF), anhydrous--10 mL
Ethyl Acetate & Hexanes--For chromatography
Step-by-Step Protocol
  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add (6-Bromo-1,3-benzoxazol-2-yl)methanol (1.0 eq), the desired carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) and stir with a magnetic stir bar until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Direct purification of the crude residue by flash column chromatography is the most common and effective method. A less polar solvent system (e.g., starting with a higher hexanes/ethyl acetate ratio) is often required to separate the desired ester from the more polar TPPO.

Product Characterization

Successful esterification can be confirmed by standard spectroscopic techniques.[17][18][19]

  • ¹H NMR: Disappearance of the alcohol -OH proton signal and the methylene (-CH₂OH) signal (typically a triplet or doublet of doublets) will be replaced by a downfield-shifted methylene signal (-CH₂O-C=O). New signals corresponding to the protons of the added carboxylic acid moiety will appear.

  • ¹³C NMR: The carbon of the -CH₂OH group will shift downfield. A new signal for the ester carbonyl carbon will appear around 165-175 ppm.

  • FT-IR: Disappearance of the broad O-H stretching band (around 3200-3500 cm⁻¹) from the starting alcohol. Appearance of a strong, sharp C=O stretching band for the ester carbonyl group (typically 1735-1750 cm⁻¹).[3]

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated mass of the final ester product.

References

  • Dal Piaz, V., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed.
  • ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism. ScienceDirect.
  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal.
  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Steglich esterification. Wikipedia. Available at: [Link]

  • Kamal, A., et al. (2023). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]

  • Anwar, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Fiveable. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Lab5 procedure esterification. University of Colorado Boulder. Available at: [Link]

  • Saleem, R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • ResearchGate. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Benzoxazole Derivatives. ResearchGate. Available at: [Link]

  • Balaswamy, G., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. Available at: [Link]

  • ACS Publications. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Journal of Chemical Education. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Recrystallization of (6-Bromo-1,3-benzoxazol-2-yl)methanol

Here is a technical support center guide for the recrystallization of (6-Bromo-1,3-benzoxazol-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in th...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center guide for the recrystallization of (6-Bromo-1,3-benzoxazol-2-yl)methanol.

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of benzoxazole-based compounds. The following content provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for achieving high purity of (6-Bromo-1,3-benzoxazol-2-yl)methanol through crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the recrystallization of (6-Bromo-1,3-benzoxazol-2-yl)methanol. The underlying principles for each troubleshooting step are explained to empower users to make informed decisions in their own experiments.

Q1: How do I select the optimal recrystallization solvent?

Answer: Solvent selection is the most critical step for a successful recrystallization. An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystal formation and purification.

The structure of (6-Bromo-1,3-benzoxazol-2-yl)methanol—containing a polar hydroxyl group, a moderately polar benzoxazole core, and a nonpolar bromophenyl group—suggests that solvents of intermediate polarity or mixed solvent systems will be most effective.[3]

Recommended Single Solvents to Screen:

  • Alcohols (Methanol, Ethanol)[4][5]

  • Ketones (Acetone)[6][7]

  • Esters (Ethyl Acetate)[6]

  • Acetonitrile[6]

Recommended Mixed Solvent Systems to Screen:

  • Ethanol/Water[8][9]

  • Acetone/Hexane[7]

  • Toluene/Hexane[10]

  • Ethyl Acetate/Hexane[11]

The choice must be confirmed experimentally. A systematic approach to solvent screening is the most reliable method.

Q2: My compound is not dissolving, even in the boiling solvent. What should I do?

Answer: This issue typically arises from two possibilities: the solvent is too nonpolar for your compound, or you haven't used a sufficient volume of it.

Troubleshooting Steps:

  • Ensure Sufficient Solvent and Time: Add the solvent in small portions to the boiling mixture.[1] After each addition, allow the solution to boil for at least 30-60 seconds, as dissolution may be slow.[9] A common mistake is adding solvent too quickly, leading to excessive volume.[9]

  • Verify Solvent Choice: If the compound remains largely insoluble after adding a significant volume of solvent (e.g., >50 mL per gram of crude material), the solvent is likely unsuitable. (6-Bromo-1,3-benzoxazol-2-yl)methanol has polar functional groups, so highly nonpolar solvents like hexane or petroleum ether alone will likely be poor choices.[12]

  • Consider Insoluble Impurities: If most of the solid dissolves but a small amount remains, these may be insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[8][10]

Q3: The compound separated as an oil, not crystals. How can I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[12][13] This is common when the compound is significantly impure or when the boiling point of the solvent is too high.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point of the solution.[12][13] This ensures that the solution becomes saturated at a lower temperature, which is hopefully below the melting point of your compound.

  • Lower the Cooling Rate: Allow the solution to cool more slowly. A gradual decrease in temperature encourages the ordered arrangement of molecules into a crystal lattice. You can insulate the flask to slow the cooling process.[8]

  • Change Solvents: If the problem persists, select a solvent with a lower boiling point.[14] For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C).

Q4: No crystals have formed after the solution has cooled to room temperature. What are the next steps?

Answer: This is a common issue that can usually be resolved. It indicates either that the solution is not sufficiently saturated or that it is supersaturated and requires nucleation to begin crystallization.[13]

Inducing Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[11] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution.[11][13] This provides a template for further crystal formation.

  • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[8][10]

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[13][15] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.[11]

Q5: My final product is still colored. How can I obtain a colorless product?

Answer: Color is often caused by high-molecular-weight, polar impurities that get adsorbed onto the surface of the growing crystals.

Solution: Decolorization with Activated Charcoal

  • After dissolving the crude solid in the minimum amount of hot solvent, cool the solution slightly so it is no longer boiling.[10]

  • Add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[10] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[12]

  • Reheat the mixture to boiling for a few minutes while swirling. The colored impurities will adsorb onto the charcoal's surface.

  • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless or significantly less colored. Proceed with cooling and crystallization as usual.

Q6: The recovery yield is very low. How can I improve it?

Answer: A low yield (<70-80%) can result from several factors during the recrystallization process.[15]

Improving Yield:

  • Avoid Using Excess Solvent: The most common cause of low yield is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[15] Use only the minimum amount of hot solvent required for complete dissolution.

  • Ensure Complete Cooling: Cool the flask in an ice bath for at least 15-20 minutes to maximize precipitation.[9]

  • Minimize Transfers: Each transfer of the solution or crystals from one flask to another results in material loss. Plan your steps to minimize these transfers.[9]

  • Wash with Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent.[12] Using room temperature or warm solvent will re-dissolve some of your product.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient determination of a suitable recrystallization solvent.

  • Place approximately 20-30 mg of crude (6-Bromo-1,3-benzoxazol-2-yl)methanol into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, up to about 0.5 mL. Agitate the tube. Note if the solid dissolves completely. If it does, that solvent is unsuitable.[3]

  • If the solid is insoluble at room temperature, heat the test tube carefully in a sand or water bath until the solvent boils.[1]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will result in a large recovery of crystalline solid.[3]

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes & Safety
Water100HighNon-flammable. May require a co-solvent for this compound.
Methanol65HighFlammable, toxic. Good for polar compounds.[12]
Ethanol78HighFlammable. A very common and effective recrystallization solvent.[7]
Acetone56MediumFlammable, volatile. Good general-purpose solvent.[12]
Ethyl Acetate77MediumFlammable. Often used for compounds of intermediate polarity.[6]
Acetonitrile82MediumFlammable, toxic. Can be effective for nitrogen-containing heterocycles.[6]
Toluene111LowFlammable. Good for aromatic compounds, but high boiling point may cause oiling out.[12]
Hexane69LowFlammable. Primarily used as the "poor" solvent in a mixed pair.[12]
Protocol 2: General Recrystallization Workflow
  • Place the crude (6-Bromo-1,3-benzoxazol-2-yl)methanol in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar or a boiling stick to ensure smooth boiling.[8]

  • Add the chosen solvent to the flask in small portions and heat the mixture to a gentle boil using a hot plate.

  • Continue adding hot solvent until the solid is completely dissolved. Avoid a large excess.[10]

  • Optional: If the solution is colored, perform decolorization as described in Protocol 3. If there are insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[8]

  • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small portion of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to dry completely under vacuum. Determine the yield and assess purity (e.g., by melting point).

Visualized Workflows

Diagram 1: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection start Start: Place ~20mg crude solid in test tube add_cold Add 0.5 mL solvent at room temp start->add_cold check_cold Is solid soluble? add_cold->check_cold heat Heat to boiling check_cold->heat No reject1 Reject Solvent (Too soluble) check_cold->reject1 Yes check_hot Is solid soluble? heat->check_hot cool Cool to RT, then ice bath check_hot->cool Yes reject2 Reject Solvent (Insoluble) check_hot->reject2 No check_crystals Do crystals form? cool->check_crystals check_crystals->reject1 No accept Accept Solvent (Good Candidate) check_crystals->accept Yes

Caption: A flowchart for systematic small-scale solvent screening.

Diagram 2: Recrystallization & Troubleshooting Workflow

This diagram outlines the primary recrystallization process and the decision points for common troubleshooting steps.

Caption: Workflow for recrystallization with key troubleshooting loops.

References

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds (WO2006096624A1).
  • Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Massachusetts Institute of Technology. (n.d.). Recrystallization I.
  • BenchChem. (2025). Technical Support Center: Purification of Benzoxazole Derivatives.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 2-Bromo-1h-phenalen-1-one.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Baumann, J. B. (n.d.). Solvent Selection for Recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION.
  • University of Massachusetts Boston. (n.d.). Recrystallization 2.
  • University of Wisconsin-Madison, Department of Chemistry. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of California, Irvine. (n.d.). Recrystallization Part 1.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • ResearchGate. (n.d.). RECRYSTALLISATION.
  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 94.
  • ResearchGate. (n.d.). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity.

Sources

Optimization

overcoming steric hindrance in 6-bromo-benzoxazole functionalization

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric Hindrance in 6-Bromo-Benzoxazole Functionalization Executive Summary The 6-bromo-benzoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric Hindrance in 6-Bromo-Benzoxazole Functionalization

Executive Summary

The 6-bromo-benzoxazole scaffold is a critical intermediate in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and fluorescent probes. While the C-6 position is electronically activated for cross-coupling, "steric hindrance" in this context typically arises from two distinct challenges:

  • Coupling with Bulky Partners: Attempting to install sterically congested groups (e.g., ortho-substituted aryls) at the C-6 position.

  • Proximal Functionalization: Attempting to functionalize the C-7 position (ortho to the bridgehead oxygen) or C-5, where the existing bromine or the heterocycle core creates a crowded environment.

This guide provides validated protocols and troubleshooting workflows to overcome these barriers, focusing on Ligand-Enhanced Catalysis and C-H Activation strategies.

Module 1: The C-6 Interface – Overcoming Bulky Coupling Partners

Q: I am trying to couple a 2,6-disubstituted aryl boronic acid to 6-bromo-benzoxazole using Pd(PPh3)4, but I only see starting material or dehalogenation. How do I fix this?

A: The failure of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] with sterically hindered substrates is a classic limitation. The "cone angle" of PPh3 is insufficient to promote the reductive elimination step when bulky groups are present.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must switch to electron-rich, bulky phosphine ligands that facilitate both oxidative addition (due to electron richness) and reductive elimination (due to steric bulk).

  • Recommendation: Use XPhos or SPhos for Suzuki-Miyaura coupling.

  • Mechanism: These ligands form a mono-ligated Pd(0) species [L-Pd(0)], which is the active catalyst. The bulky biaryl backbone prevents the formation of inactive bis-ligated complexes and accelerates the difficult reductive elimination step.

Protocol 1: High-Steric Demand Suzuki Coupling at C-6
ParameterConditionRationale
Catalyst Source Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂Precursors that easily generate Pd(0).
Ligand XPhos (2–4 mol%)Optimized for bulky biaryl formation.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate is superior for hindered couplings compared to carbonates.
Solvent 1,4-Dioxane / H₂O (4:1)High boiling point; water is essential for the transmetallation step.
Temperature 100°CThermal energy required to overcome the activation barrier of bulky reductive elimination.

Step-by-Step Workflow:

  • Charge a reaction vial with 6-bromo-benzoxazole (1.0 equiv), Bulky Boronic Acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-Dioxane and H₂O.

  • Seal and heat to 100°C for 12–18 hours.

  • Validation: Monitor by LC-MS. If protodeboronation of the boronic acid is observed (mass of boronic acid minus B(OH)2), add the boronic acid in portions (0.5 equiv every 4 hours).

Module 2: The C-2 Interface – C-H Activation Under Steric Constraint

Q: I need to functionalize the C-2 position, but my 6-bromo-benzoxazole substrate seems unreactive compared to unsubstituted benzoxazole. Is the bromine causing steric interference?

A: The C-6 bromine is distal to the C-2 position, so the interference is likely electronic or due to the solubility/aggregation of the substrate rather than direct steric clash. However, if you are coupling a bulky electrophile (e.g., an ortho-substituted aryl iodide) to the C-2 position, sterics become the dominant factor.

The Solution: Copper-Co-Catalyzed C-H Arylation For sterically demanding C-H arylation at C-2, a "cocktail" approach using Copper(I) as a co-catalyst often outperforms pure Palladium systems. The Copper activates the C-H bond (cupration), making the transmetallation to Palladium more efficient.

Protocol 2: Sterically Hindered C-2 Arylation
ComponentSpecification
Substrate 6-bromo-benzoxazole
Partner Bulky Aryl Iodide (1.2 equiv)
Catalyst Pd(OAc)₂ (5 mol%)
Co-Catalyst CuI (10 mol%)
Ligand P(t-Bu)₃·HBF₄ (10 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent DMF or DMA (Anhydrous)

Key Insight: The use of P(t-Bu)₃ is critical here. It is one of the few ligands capable of driving C-H activation cross-couplings with sterically hindered partners by enforcing a low coordination number on Palladium.

Module 3: Troubleshooting & Optimization Logic

Q: I am seeing significant "homocoupling" of my 6-bromo-benzoxazole (forming a dimer) instead of the cross-product. Why?

A: Homocoupling (6,6'-bis-benzoxazole formation) typically occurs when the transmetallation step is slow (due to sterics) or when oxygen is present.

  • Fix 1 (Oxygen): Ensure rigorous degassing. Oxygen promotes the oxidation of Pd(0) to Pd(II) species that facilitate homocoupling.

  • Fix 2 (Stoichiometry): Increase the concentration of the boronic acid partner. If the Pd(II)-Ar intermediate waits too long for the boronic acid, it may disproportionate or react with another halide molecule.

Q: Can I use Buchwald-Hartwig amination to put a bulky amine (e.g., morpholine, piperazine) at C-6?

A: Yes, but standard conditions often fail.

  • Ligand: Use RuPhos or BrettPhos . RuPhos is specifically designed for secondary amines and bulky anilines.

  • Base: Use NaOtBu (Sodium tert-butoxide). It is strong enough to deprotonate the amine-Pd complex.

  • Pre-catalyst: RuPhos Pd G3 or G4 precatalysts are superior to mixing Pd(OAc)2 + Ligand in situ, as they ensure a 1:1 Pd:Ligand ratio active species immediately.

Visualizing the Solution

The following diagram illustrates the decision logic for selecting the correct catalytic system based on the specific steric challenge you are facing.

LigandSelection Start Steric Challenge in 6-Br-Benzoxazole Type Identify Reaction Type Start->Type Suzuki C-6 Suzuki Coupling (Carbon-Carbon) Type->Suzuki Buchwald C-6 Amination (Carbon-Nitrogen) Type->Buchwald CHAct C-2 C-H Activation Type->CHAct PartnerSize Partner Sterics? Suzuki->PartnerSize AmineType Amine Type? Buchwald->AmineType Sol_CH Use Pd(OAc)2 + CuI + P(t-Bu)3 CHAct->Sol_CH Small Small/Linear (e.g., Phenyl) PartnerSize->Small Bulky Bulky/Ortho-Subst. (e.g., 2,6-Dimethylphenyl) PartnerSize->Bulky Sol_PPh3 Use Pd(PPh3)4 Standard Protocol Small->Sol_PPh3 Sol_XPhos Use Pd2(dba)3 + XPhos High Steric Protocol Bulky->Sol_XPhos Primary Primary Amine AmineType->Primary Secondary Secondary/Bulky AmineType->Secondary Sol_Brett Use BrettPhos Primary->Sol_Brett Sol_RuPhos Use RuPhos Secondary->Sol_RuPhos

Caption: Decision matrix for ligand selection based on reaction type and steric demand.

References

  • Buchwald-Hartwig Amination : Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Suzuki Coupling with Bulky Boronic Acids : Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. Link

  • C-H Activation of Benzoxazoles : Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link

  • Steric Hindrance in Cross-Coupling : Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

Troubleshooting

Technical Support Center: Benzoxazole Purification &amp; Troubleshooting

Topic: Column Chromatography Conditions for Separating Benzoxazole Impurities Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Guide Introduction: The Benzoxazole Separation Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Conditions for Separating Benzoxazole Impurities Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Guide

Introduction: The Benzoxazole Separation Challenge

Benzoxazole derivatives are heterocyclic scaffolds ubiquitous in antiviral, antimicrobial, and anticancer research.[1] Their purification presents a specific set of chromatographic challenges:

  • Basicity: The nitrogen atom at position 3 is weakly basic (

    
     of conjugate acid 
    
    
    
    0.5–1.0), causing it to hydrogen bond with acidic silanols on silica gel, leading to peak tailing.
  • Polarity Contrast: The starting material (2-aminophenol) is significantly more polar and prone to oxidation, often creating a "streaking" baseline impurity that contaminates the product.[2]

  • Solubility: Fused benzene rings often reduce solubility in non-polar solvents, necessitating stronger mobile phases that compromise resolution.

This guide provides self-validating protocols to overcome these specific hurdles.

Part 1: Critical Separation Parameters (The "Golden" Standards)

Before troubleshooting, ensure your baseline method adheres to these field-proven standards.

1. Stationary Phase Selection
PhaseSuitabilityNotes
Silica Gel (40–63

m)
Standard Most benzoxazoles are stable here. Requirement: Must use a base modifier (TEA) to prevent tailing.
Neutral Alumina Alternative Use ONLY if your derivative is acid-sensitive (e.g., contains acetals or protecting groups labile to silica's acidity).
C18 (Reverse Phase) High Purity Recommended for final polishing of pharmaceutical candidates to remove trace regioisomers.
2. Mobile Phase Systems
  • System A (General Purpose): Hexanes / Ethyl Acetate (Hex/EtOAc).

    • Starting Gradient: 0%

      
       30% EtOAc.
      
    • Target

      
      : 0.25 – 0.35.
      
  • System B (Polar/Solubility Issues): Dichloromethane / Methanol (DCM/MeOH).[3]

    • Starting Gradient: 100% DCM

      
       5% MeOH.
      
    • Warning: Do not exceed 10% MeOH on silica without testing; silica dissolution can occur.

3. The Critical Modifier: Triethylamine (TEA)

Due to the basic nitrogen in the oxazole ring, you must deactivate the silica .

  • Protocol: Pre-wash the column with Mobile Phase + 1% Triethylamine (TEA).

  • Running: Maintain 0.5% TEA in the mobile phase during the run.

  • Why? TEA competes for the acidic silanol sites (

    
    ), preventing the benzoxazole from "sticking" and tailing.
    
Part 2: Troubleshooting Guide (Q&A)
Q1: My product peak is tailing severely, even in Hex/EtOAc. How do I fix this?

Diagnosis: Strong interaction between the benzoxazole nitrogen and silica silanols. Immediate Fix:

  • Switch Solvent: Move to a DCM/MeOH system if solubility is poor in Hexane.

  • Amine Wash: If you didn't add TEA, pause the flow. Carefully add a "cushion" of solvent containing 3% TEA to the top of the column and resume flow. This can sometimes sharpen the band in situ.

  • Future Prevention: Pre-equilibrate the silica slurry with 1% TEA for 15 minutes before packing.

Q2: I see a dark brown streak co-eluting with my product. What is it?

Diagnosis: Oxidized 2-aminophenol.[2] The starting material, 2-aminophenol, oxidizes rapidly in air to form quinone-imine species (dark colored). These impurities are highly polar but can "streak" across the entire column, contaminating the less polar benzoxazole. Protocol:

  • The "Plug" Filtration: Before the main column, pass the crude mixture through a short pad (2 cm) of silica using 100% DCM. The benzoxazole will elute; the oxidized "tar" will stick to the baseline.

  • Workup Optimization: Ensure your reaction workup included a wash with 1M HCl (if product is stable) or dilute NaOH to remove unreacted aminophenols before chromatography.

Q3: My product (

0.4) and the Schiff base intermediate (

0.35) are not separating.

Diagnosis: Incomplete cyclization. The "Schiff base" (imine) is the intermediate formed before ring closure.[4] They have very similar polarities. Resolution:

  • Change Selectivity: Switch from Hex/EtOAc to Toluene/Acetone (9:1) . The

    
    -
    
    
    
    interactions of toluene with the benzoxazole ring often provide different selectivity than aliphatic hexanes.
  • Chemical Knockout: If the mixture is mostly product, treat the crude with DDQ (oxidant) or PPA (acid catalyst) to force the remaining Schiff base to cyclize before attempting the column again.

Part 3: Decision Logic & Workflows
Workflow 1: Mobile Phase Selection Matrix

Use this logic gate to determine the correct solvent system based on your compound's specific chemistry.

SolventSelection Start Start: Crude Benzoxazole SolubilityCheck Is it soluble in Hex/EtOAc? Start->SolubilityCheck StandardSystem Use Hexane / EtOAc (0-40% Gradient) SolubilityCheck->StandardSystem Yes PolarityCheck Is it highly polar? (e.g., -OH, -NH2 subs) SolubilityCheck->PolarityCheck No TailingCheck Does TLC show tailing? StandardSystem->TailingCheck DCMSystem Use DCM / MeOH (0-5% Gradient) PolarityCheck->DCMSystem Yes DCMSystem->TailingCheck Modifier ADD 1% Triethylamine (TEA) to Mobile Phase TailingCheck->Modifier Yes Proceed with Column Proceed with Column TailingCheck->Proceed with Column No

Caption: Decision matrix for selecting the optimal mobile phase and determining the need for basic modifiers.

Workflow 2: The "Double-Pass" Purification Protocol

For high-purity requirements (>98%), use this two-stage approach to eliminate the "streaking" oxidation impurities.

PurificationProtocol Crude Crude Reaction Mixture FlashPlug Step 1: Silica Plug (Eluent: 100% DCM) Crude->FlashPlug Filtrate Filtrate: Benzoxazole + Non-polar impurities FlashPlug->Filtrate Residue Trapped on Silica: Oxidized Aminophenols (Discard) FlashPlug->Residue MainColumn Step 2: Flash Column (Hex/EtOAc + 1% TEA) Filtrate->MainColumn Pure Pure Benzoxazole MainColumn->Pure

Caption: The "Double-Pass" method uses a coarse filtration to remove baseline contaminants before high-resolution separation.

Part 4: Reference Data
Common

Values (in Hex/EtOAc 3:1)
Compound ClassApprox

Appearance on TLC
2-Substituted Benzoxazole 0.35 – 0.45 UV Active (Bright Blue/Purple fluor.)
Schiff Base Intermediate 0.30 – 0.40UV Active (Often Yellowish)
2-Aminophenol (SM) 0.05 – 0.10Dark spot (Oxidizes brown)
Carboxylic Acid (SM) 0.00 – 0.05Streaks (unless AcOH added)
References
  • BenchChem. (2025).[2][4][5] Technical Support Center: Purification of Benzoxazole Derivatives. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (6-Bromo-1,3-benzoxazol-2-yl)methanol and its Analogs

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of (6-Bromo-1,3-benzoxazol-2-yl)methanol , a heterocyclic compound of interest in medicinal chemistry. Beyond a simple spectral interpretation, this document offers a comparative analysis with structurally related benzoxazole derivatives, furnishing a deeper understanding of how substituent effects modulate the NMR landscape. The insights herein are grounded in established principles of NMR spectroscopy and supported by experimental data from analogous compounds.

The Logic of Structural Elucidation: A ¹H NMR Perspective

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment of each proton in a molecule. Four key pieces of information are extracted from a ¹H NMR spectrum:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Signal Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.

Predicted ¹H NMR Spectrum of (6-Bromo-1,3-benzoxazol-2-yl)methanol

Structure:

The ¹H NMR spectrum of (6-Bromo-1,3-benzoxazol-2-yl)methanol is expected to exhibit four distinct signals: three in the aromatic region corresponding to the protons on the benzene ring, and one for the methylene (-CH₂) protons, along with a signal for the hydroxyl (-OH) proton.

Table 1: Predicted ¹H NMR Spectral Data for (6-Bromo-1,3-benzoxazol-2-yl)methanol

SignalProton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
AH-4~7.6-7.8Doublet (d)1HLocated ortho to the bromine atom and meta to the ring nitrogen. The electron-withdrawing nature of bromine will cause a downfield shift. It will be split by H-5.
BH-5~7.3-7.5Doublet of doublets (dd)1HCoupled to both H-4 (ortho-coupling) and H-7 (meta-coupling).
CH-7~7.7-7.9Doublet (d)1HAdjacent to the ring nitrogen, leading to a downfield shift. It will show a small coupling to H-5.
D-CH₂ OH~4.8-5.0Singlet (s)2HProtons of the methylene group attached to the electron-withdrawing benzoxazole ring system.
E-OHVariableBroad Singlet (br s)1HThe chemical shift is concentration and solvent-dependent. The signal may be broad and can exchange with D₂O.

Comparative Analysis: The Influence of Substituents on the Benzoxazole Core

To truly appreciate the nuances of the ¹H NMR spectrum of (6-Bromo-1,3-benzoxazol-2-yl)methanol, it is instructive to compare its predicted spectrum with those of related benzoxazole derivatives. The electronic nature and position of substituents on the benzene ring significantly alter the chemical shifts and coupling patterns of the aromatic protons.

Table 2: Comparison of ¹H NMR Data for Substituted Benzoxazoles

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Other Protons (ppm)
(6-Bromo-1,3-benzoxazol-2-yl)methanol (Predicted) ~7.6-7.8 (d)~7.3-7.5 (dd)-~7.7-7.9 (d)~4.8-5.0 (s, -CH₂)
2-Methylbenzoxazole [1]~7.69 (m)~7.32 (m)~7.34 (m)~7.49 (m)2.66 (s, -CH₃)
6-Nitro-1,3-benzoxazole [2]~8.48 (d)~8.33 (dd)-~7.82 (d)-
4-(Benzo[d]oxazol-2-ylthio)-2-nitroaniline [3]6.8-7.5 (m)6.8-7.5 (m)6.8-7.5 (m)6.8-7.5 (m)2.88 (s, -NH₂)

From this comparison, several key insights emerge:

  • Effect of a Methyl Group (Electron-Donating): In 2-methylbenzoxazole, the aromatic protons appear as a complex multiplet in a relatively upfield region compared to the predicted spectrum of the bromo-derivative. The methyl group donates electron density to the ring, shielding the protons.[1]

  • Effect of a Nitro Group (Electron-Withdrawing): The 6-nitro-1,3-benzoxazole shows a significant downfield shift for all its aromatic protons, particularly H-4 and H-5, due to the strong electron-withdrawing nature of the nitro group.[2]

  • Complex Substitution Patterns: In more complex derivatives like 4-(benzo[d]oxazol-2-ylthio)-2-nitroaniline, the aromatic signals often overlap, resulting in a multiplet that is challenging to resolve without advanced NMR techniques.[3]

Experimental Protocol for ¹H NMR Analysis

The acquisition of high-quality ¹H NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified (6-Bromo-1,3-benzoxazol-2-yl)methanol into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the sample without reacting with it.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • The instrument should be properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, well-resolved peaks.

    • A standard pulse sequence for ¹H NMR acquisition should be used.

    • The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Visualizing the Workflow: From Sample to Structure

The process of ¹H NMR interpretation can be systematically visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_output Final Output dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate chem_shift Chemical Shift Analysis integrate->chem_shift assign Peak Assignment chem_shift->assign multiplicity Multiplicity Analysis multiplicity->assign integration Integration Analysis integration->assign structure Structure Elucidation assign->structure

Caption: Workflow for ¹H NMR based structural elucidation.

Conclusion

The ¹H NMR spectrum of (6-Bromo-1,3-benzoxazol-2-yl)methanol, while not experimentally reported here, can be confidently predicted through the application of fundamental NMR principles. The comparative analysis with other substituted benzoxazoles clearly demonstrates the profound influence of the electronic properties and position of substituents on the chemical shifts and coupling patterns of the aromatic protons. This guide serves as a practical framework for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds, enabling them to approach ¹H NMR spectral interpretation with a systematic and informed perspective.

References

  • Sharma, D., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. (n.d.). AWS. [Link]

  • Synthesis and Characterization of Some Benzoxazole Derivatives. (2025). ResearchGate. [Link]

  • Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5786. [Link]

  • High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum.... (n.d.). ResearchGate. [Link]

  • Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and.... (n.d.). AWS. [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel.... (n.d.). [Link]

  • Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (n.d.). Tables for Organic Structure Analysis. [Link]

  • SpectraBase. (n.d.). benzoxazole, 2-[[(6-nitro-1H-benzimidazol-2-yl)methyl]thio]- - Optional[1H NMR] - Spectrum. [Link]

  • A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. (n.d.). [Link]

  • SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (n.d.). Revue Roumaine de Chimie. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • NMR Spectra of Products. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Brominated Benzoxazoles

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Benzoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Brominated benzoxa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Benzoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated benzoxazoles are critical pharmacophores in medicinal chemistry (e.g., antimicrobial and anticancer agents) and key analytes in environmental toxicology (flame retardant degradation). Their analysis requires a nuanced understanding of how the benzoxazole heterocyclic core interacts with the bromine substituent under different ionization energies.

This guide compares the analytical performance of Electron Impact (EI) versus Electrospray Ionization (ESI) for these compounds. It provides a validated mechanistic framework for interpreting their fragmentation, highlighting the unique "isotopic handle" of bromine that simplifies structural elucidation.

Part 1: The "Bromine Advantage" in Spectral Interpretation

Before analyzing fragmentation, researchers must leverage the unique isotopic signature of bromine. Unlike chlorinated or fluorinated analogs, brominated benzoxazoles offer a distinct self-validating pattern.

Isotopic Signature Analysis

Bromine exists naturally as two stable isotopes:


 (

) and

(

).
  • The 1:1 Doublet: Any ion containing a single bromine atom will appear as a doublet separated by 2 Da (

    
     and 
    
    
    
    ) with nearly equal intensity.
  • Diagnostic Utility: This pattern acts as a tracer. If a fragment ion retains the doublet, it retains the bromine. If the doublet collapses to a singlet, the bromine has been lost.

Table 1: Halogen Isotopic Patterns in Benzoxazole Derivatives

HalogenIsotope RatioSpectral AppearanceDiagnostic Value
Bromine

Distinct "Twin Peaks" (

)
High: Instant visual confirmation of Br presence.
Chlorine


is

higher than

Moderate: Common, but pattern is less symmetric.
Fluorine

(100%)
Single PeakLow: No isotopic signature; requires high-res MS.

Part 2: Comparative Ionization Techniques (EI vs. ESI)

The choice of ionization method dictates the fragmentation richness and sensitivity.

Electron Impact (EI) – The Structural Fingerprint
  • Mechanism: Hard ionization (

    
    ). High energy impact induces extensive fragmentation.
    
  • Performance:

    • Pros: Generates rich structural information. The molecular ion (

      
      ) is usually observable but accompanied by diagnostic fragments (ring opening).
      
    • Cons: Lower sensitivity for trace analysis compared to ESI.

    • Key Application: De novo structure identification and library matching (NIST/Wiley).

Electrospray Ionization (ESI) – The Sensitive Quantifier
  • Mechanism: Soft ionization.[1] Generates even-electron ions (

    
    ).
    
  • Performance:

    • Pros: Minimal fragmentation in MS1 (high sensitivity for molecular weight determination). Ideal for LC-coupling.

    • Cons: Requires Collision-Induced Dissociation (CID) (MS/MS) to generate structural fragments.

    • Key Application: PK/PD studies, metabolite quantification, and complex biological matrices.

Part 3: Mechanistic Fragmentation Guide

This section details the specific pathways observed in 5-Bromo-2-methylbenzoxazole (


). These mechanisms are transferable to most substituted benzoxazoles.
Pathway A: The Heterocyclic Cleavage (Ring Opening)

The benzoxazole ring is stable but cleaves under high energy (EI or high-energy CID).

  • Loss of CO (Carbon Monoxide, 28 Da): The oxazole ring opens, expelling the oxygen as CO. This is often the first major fragment.

    • Observation:

      
       (Doublet retained).
      
  • Loss of HCN (Hydrogen Cyanide, 27 Da): Alternatively, the nitrogen can be expelled as HCN, often following or competing with CO loss.

    • Observation:

      
       (Doublet retained).
      
Pathway B: The Halogen Loss
  • Radical Cleavage (

    
    ):  In EI, the C-Br bond can homolytically cleave.
    
    • Observation:

      
       (Singlet). The collapse of the doublet to a singlet at 
      
      
      
      confirms the loss of bromine.
  • Acid Loss (

    
    ):  Less common in simple aromatics but possible if an ortho-proton is available (hydrogen rearrangement).
    
Pathway C: Retro-Diels-Alder (RDA)

While more common in flavonoids, benzoxazoles can undergo an RDA-like collapse, splitting the heterocyclic ring into a phenol-like cation and a nitrile.

Visualization of Fragmentation Pathways[2][3][4][5]

BenzoxazoleFragmentation M Molecular Ion (M+) [5-Br-2-Me-Benzoxazole] m/z 211 / 213 (Doublet 1:1) Frag_CO [M - CO]+ Ring Contraction m/z 183 / 185 (Doublet) M->Frag_CO - CO (28 Da) Frag_HCN [M - HCN]+ Azirine-like Species m/z 184 / 186 (Doublet) M->Frag_HCN - HCN (27 Da) Frag_Br [M - Br]+ Benzoxazole Cation m/z 132 (Singlet) M->Frag_Br - Br radical (79/81 Da) Frag_CO_Br [M - CO - Br]+ m/z 104 (Singlet) Frag_CO->Frag_CO_Br - Br radical Frag_Br->Frag_CO_Br - CO Frag_Benzyne Benzyne Cation m/z 76 (Singlet) Frag_CO_Br->Frag_Benzyne - HCN

Figure 1: Fragmentation tree for 5-bromo-2-methylbenzoxazole showing the conservation and loss of the bromine isotopic signature.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS (ESI+) identification, suitable for drug metabolite identification.

Sample Preparation
  • Solvent: Dissolve

    
     of analyte in 
    
    
    
    Methanol (HPLC grade).
  • Dilution: Dilute to

    
     in 
    
    
    
    Methanol:Water (
    
    
    Formic Acid). Note: Formic acid promotes protonation
    
    
    .
MS Source Parameters (Generic ESI+)
  • Capillary Voltage:

    
    .
    
  • Cone Voltage:

    
     (Optimize to preserve 
    
    
    
    ).
  • Source Temp:

    
    .
    
  • Desolvation Temp:

    
    .
    
Data Acquisition & Validation Steps
  • Step 1 (Full Scan): Scan

    
    .
    
    • Validation: Look for the characteristic 1:1 doublet at the expected MW. If the ratio is skewed (e.g., 3:1), check for chlorine contamination or interference.

  • Step 2 (Product Ion Scan): Select the

    
     isotope (
    
    
    
    ) as the precursor. Apply Collision Energy (CE) ramp (
    
    
    ).
  • Step 3 (Isotope Confirmation): Repeat Step 2 selecting the

    
     isotope (
    
    
    
    ).
    • Validation: The fragment spectra must be identical in pattern but shifted by +2 Da for any fragment retaining the bromine. Fragments losing bromine (e.g.,

      
      ) must appear at the exact same mass in both scans.
      
Decision Tree for Identification

DecisionTree Start Spectrum Analysis (Full Scan) CheckDoublet Is there a 1:1 Doublet separated by 2 Da? Start->CheckDoublet CheckMass Does Mass match Benzoxazole Core? CheckDoublet->CheckMass Yes Reject Not a Brominated Benzoxazole CheckDoublet->Reject No (or wrong ratio) ConfirmBr Bromine Present (Candidate Confirmed) CheckMass->ConfirmBr Yes CheckMass->Reject No FragAnalysis Perform MS/MS (CID) ConfirmBr->FragAnalysis CheckLoss Observe Loss of 28 (CO) or 27 (HCN)? FragAnalysis->CheckLoss CheckBrLoss Observe Loss of 79/81 (Singlet formed)? CheckLoss->CheckBrLoss Yes FinalID Structure Verified: Brominated Benzoxazole CheckBrLoss->FinalID Yes

Figure 2: Logic flow for confirming the identity of brominated benzoxazoles using MS data.

References

  • NIST Mass Spectrometry Data Center. Benzoxazole, 2-phenyl- Mass Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]

  • Prukała, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books.

Sources

Validation

IR spectroscopy characteristic peaks of (6-Bromo-1,3-benzoxazol-2-yl)methanol

An In-Depth Guide to the Infrared Spectroscopy of (6-Bromo-1,3-benzoxazol-2-yl)methanol: A Comparative Analysis Introduction Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of (6-Bromo-1,3-benzoxazol-2-yl)methanol: A Comparative Analysis

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide-ranging biological activities and unique photophysical properties. The precise structural characterization of these compounds is paramount for understanding their function and for quality control in synthesis. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[1][2] This guide offers an in-depth analysis of the characteristic IR absorption peaks for (6-Bromo-1,3-benzoxazol-2-yl)methanol, providing a comparative framework against related structures to aid researchers in its unambiguous identification.

Molecular Structure and Key Vibrational Modes

The structure of (6-Bromo-1,3-benzoxazol-2-yl)methanol incorporates several key functional groups, each with distinct vibrational modes that give rise to characteristic absorption bands in the IR spectrum. Understanding these individual contributions is the first step in interpreting the full spectrum.

Diagram: Key Functional Groups for IR Analysis

Caption: Molecular structure highlighting key bonds.

  • O-H Stretching (Alcohol): The primary alcohol group (-CH₂OH) is expected to produce a strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[3][4] The broadening is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. The intensity of this band is due to the large change in dipole moment during the O-H stretching vibration.[5][6]

  • C-H Stretching (Aromatic vs. Aliphatic): A key diagnostic region is around 3000 cm⁻¹.

    • Aromatic (=C-H): The sp²-hybridized C-H bonds on the benzene ring will show stretching vibrations at frequencies slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8][9] These bands are often of weak to medium intensity.

    • Aliphatic (-C-H): The sp³-hybridized C-H bonds of the methylene (-CH₂) group will absorb just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[3][10]

  • Benzoxazole Ring Vibrations:

    • C=N Stretching: The carbon-nitrogen double bond within the oxazole ring gives rise to a medium to strong absorption band, typically observed in the 1688–1654 cm⁻¹ range for benzoxazole derivatives.[11]

    • C=C Stretching: The aromatic ring exhibits complex in-plane skeletal vibrations, resulting in multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[8][9]

    • C-O Stretching: Both the ether-like C-O-C linkage within the ring and the C-O bond of the primary alcohol contribute to strong absorptions in the 1300-1000 cm⁻¹ region.[3]

  • C-Br Stretching: The carbon-bromine bond vibration is found in the low-frequency "fingerprint" region of the spectrum. For aromatic bromo compounds, this peak typically appears between 700 cm⁻¹ and 500 cm⁻¹.[2][11][12] However, its position can be inconsistent and overlap with other vibrations, making it less reliable for definitive identification on its own.[12]

  • Out-of-Plane (OOP) C-H Bending: The aromatic C-H bonds have out-of-plane bending vibrations that produce strong absorptions in the 900-675 cm⁻¹ range. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[9]

Comparative IR Data Analysis

To isolate the spectral contributions of the hydroxymethyl and bromo substituents, we compare the expected spectrum of (6-Bromo-1,3-benzoxazol-2-yl)methanol with that of its parent structure, Benzoxazole , and a non-brominated analogue, (1,3-Benzoxazol-2-yl)methanol .

Vibrational Mode Expected Wavenumber (cm⁻¹) for (6-Bromo-1,3-benzoxazol-2-yl)methanol Benzoxazole (1,3-Benzoxazol-2-yl)methanol Rationale for Difference
O-H Stretch (Alcohol) ~3400 (Broad, Strong) Absent~3400 (Broad, Strong)This peak is exclusively due to the -OH group, absent in the parent benzoxazole.
Aromatic C-H Stretch 3100-3000 (Medium)3100-3000 (Medium)3100-3000 (Medium)Present in all three aromatic compounds.[8]
Aliphatic C-H Stretch 3000-2850 (Medium) Absent3000-2850 (Medium)This peak arises from the -CH₂- group of the hydroxymethyl substituent.
C=N Stretch (Ring) ~1660 (Medium-Strong)~1660 (Medium-Strong)~1660 (Medium-Strong)A characteristic feature of the benzoxazole ring system.[11]
Aromatic C=C Stretch ~1600-1450 (Multiple, Variable)~1600-1450 (Multiple, Variable)~1600-1450 (Multiple, Variable)Common to all three compounds, but the pattern may shift slightly with substitution.
C-O Stretch (Alcohol) ~1050 (Strong) Absent~1050 (Strong)A strong peak characteristic of the primary alcohol's C-O bond.
C-Br Stretch ~700-500 (Medium) AbsentAbsentThis peak is the unique signature of the bromine substituent.[12]

This comparative view demonstrates that the presence of a broad peak around 3400 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and a strong C-O stretch around 1050 cm⁻¹ confirms the hydroxymethyl group. The C-Br stretch in the low-wavenumber region confirms the bromine substitution.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This protocol details the acquisition of an IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and robust method for solid and liquid samples.

Diagram: ATR-FTIR Experimental Workflow

workflow cluster_prep I. Pre-Acquisition cluster_acq II. Sample Analysis cluster_proc III. Data Processing A Clean ATR Crystal (e.g., with isopropanol) B Perform Background Scan (Collect ambient spectrum) A->B C Place Small Amount of Sample on Crystal D Apply Pressure (Ensure good contact) C->D E Acquire Sample Spectrum (Co-add scans, e.g., 32) D->E F Automatic Background Subtraction G Perform ATR Correction (Software algorithm) F->G H Identify & Label Peaks G->H

Caption: Standard workflow for ATR-FTIR analysis.

1. Instrument Preparation and Background Collection:

  • Causality: A background scan is critical to computationally subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the sample.

  • Step 1.1: Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

  • Step 1.2: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a suitable general-purpose solvent. Allow the solvent to fully evaporate.

  • Step 1.3: Acquire a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

2. Sample Measurement:

  • Causality: Good contact between the sample and the ATR crystal is essential for achieving a high-quality spectrum, as the IR beam only penetrates a few microns into the sample.

  • Step 2.1: Place a small amount of the solid (6-Bromo-1,3-benzoxazol-2-yl)methanol powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Step 2.2: Lower the ATR press and apply consistent pressure to flatten the sample and ensure intimate contact with the crystal.

  • Step 2.3: Acquire the sample spectrum using the same parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

3. Data Processing and Interpretation:

  • Causality: Raw ATR data requires a software-based correction because the depth of penetration of the IR beam is wavelength-dependent. This correction adjusts peak intensities to be more comparable to traditional transmission spectra.

  • Step 3.1: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Step 3.2: Apply a software-based ATR correction to the resulting spectrum.

  • Step 3.3: Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands. Compare these experimental values to the expected values detailed in the comparative table above to confirm the structure.

Conclusion

The IR spectrum of (6-Bromo-1,3-benzoxazol-2-yl)methanol is rich with information, providing a clear and definitive fingerprint for its structural verification. The most telling features are the broad O-H stretch from the alcohol, the distinct aliphatic C-H stretches from the methylene bridge, the characteristic C=N and C=C vibrations of the benzoxazole core, and the low-frequency C-Br absorption. By comparing its spectrum to those of simpler, related structures, each functional group's contribution can be systematically identified, underscoring the power of IR spectroscopy as a primary tool in chemical analysis.

References

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

  • University of Massachusetts. IR Group Frequencies. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]

  • Khan, I., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available from: [Link]

  • ResearchGate. Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Available from: [Link]

  • Magritek. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Available from: [Link]

  • SlidePlayer. Infrared (IR) Spectroscopy. Available from: [Link]

  • ResearchGate. FTIR spectra for aliphatic and aromatic bromine-based polyols. Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment for Handling (6-Bromo-1,3-benzoxazol-2-yl)methanol

Operational Safety Guide | Version 2.0 Executive Safety Summary (6-Bromo-1,3-benzoxazol-2-yl)methanol (CAS: 1086393-57-8) is a halogenated heterocyclic primary alcohol used frequently as a scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide | Version 2.0

Executive Safety Summary

(6-Bromo-1,3-benzoxazol-2-yl)methanol (CAS: 1086393-57-8) is a halogenated heterocyclic primary alcohol used frequently as a scaffold in medicinal chemistry. While specific toxicological data for this exact intermediate is often limited in public registries, structural analogs (benzoxazoles and halogenated aromatics) exhibit consistent hazard profiles including skin/eye irritation, respiratory sensitization, and acute oral toxicity .

The Core Risk: The primary danger lies not just in the solid compound, but in its solubilized form. The bromine substituent increases lipophilicity, potentially enhancing dermal absorption when dissolved in organic carriers like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

Immediate Directive: Treat this substance as a Category 2 Irritant and Potential Sensitizer . All handling must occur within a certified chemical fume hood.[1]

Hazard Identification & Risk Assessment

Based on GHS Classifications of structural analogs (e.g., 6-bromobenzo[d]oxazol-2(3H)-one).

Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 4H302Harmful if swallowed.[2][3]
Skin Corrosion/Irritation 2H315Causes skin irritation.[2][4]
Eye Damage/Irritation 2AH319Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure 3H335May cause respiratory irritation.[2][4]

Scientist's Note: The presence of the hydroxymethyl group (-CH2OH) at the C2 position introduces hydrogen bonding capability, but the benzoxazole core remains planar and intercalative. Do not underestimate the potential for mucous membrane irritation upon inhalation of fine dusts.

Personal Protective Equipment (PPE) Matrix

Respiratory Protection (The Primary Barrier)

Engineering controls are superior to PPE.

  • Requirement: All weighing, transfer, and reaction setup must be performed in a certified Class II Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Contingency (Spill outside hood): If the solid is aerosolized outside containment, use a Half-Face Respirator with P100/OV cartridges (Organic Vapor + Particulate). A standard N95 is insufficient for organic vapors generated during synthesis.

Ocular Protection
  • Standard: ANSI Z87.1+ Chemical Splash Goggles.

  • Contraindication: Do not rely on standard safety glasses with side shields during dissolution steps. The risk of solvent splash carrying the brominated compound into the eye requires a complete seal.

Dermal Protection (Glove Selection Strategy)

The choice of glove depends on the solvent used, not just the solid.

OperationSolvent SystemGlove MaterialThicknessBreakthrough Time
Weighing (Solid) NoneNitrile (Disposable)4–5 mil>480 min (Solid)
Synthesis Methanol/EthanolNitrile (Double Gloved)5 mil (x2)>240 min
Extraction Dichloromethane (DCM)PVA or Silver Shield Laminate>240 min
Coupling DMF / DMSOButyl Rubber15 mil>480 min

Critical Protocol: When using DCM, standard nitrile gloves degrade in <5 minutes. You must use a laminate liner (Silver Shield) under a nitrile outer glove for dexterity.

Operational Workflow & Logic

Diagram 1: PPE Decision Logic

This logic flow ensures you select the correct protection based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling (6-Bromo-1,3-benzoxazol-2-yl)methanol State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solubilized / Reaction Mixture State->Liquid Weighing Weighing Operation Solid->Weighing SolventCheck Identify Solvent Liquid->SolventCheck SolidPPE PPE: Nitrile Gloves + Safety Glasses + Lab Coat (In Fume Hood) Weighing->SolidPPE Polar Alcohols / Water SolventCheck->Polar Halogenated DCM / Chloroform SolventCheck->Halogenated Dipolar DMF / DMSO SolventCheck->Dipolar PolarPPE PPE: Double Nitrile Gloves + Splash Goggles Polar->PolarPPE HaloPPE PPE: Silver Shield Laminate Liner + Nitrile Outer Halogenated->HaloPPE DipolarPPE PPE: Butyl Rubber or Thick Nitrile (>8mil) Dipolar->DipolarPPE

Caption: Decision matrix for selecting glove material and eye protection based on solvent compatibility.

Step-by-Step Handling Protocol

Step 1: Pre-Operational Check

  • Verify fume hood certification sticker is within 12 months.

  • Clear hood deck of unnecessary clutter to prevent turbulence.

  • Static Control: Benzoxazole powders can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."

Step 2: Weighing & Transfer

  • Don standard nitrile gloves and lab coat.

  • Place balance inside the fume hood.

  • Weigh into a tared vial. Do not use weighing paper (risk of spill); use a weighing boat or funnel.

  • Wipe the exterior of the stock bottle with a dry tissue before returning to storage.

Step 3: Dissolution (The Critical Risk Point)

  • Stop. Consult the Glove Compatibility Table above.

  • If using DCM , change to Silver Shield laminate gloves immediately.

  • Add solvent slowly down the side of the vessel to minimize aerosol generation.

  • Cap the vessel immediately after addition.

Emergency Response & Disposal

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a solid or liquid release.

Spill_Response Incident Spill Detected Assess Assess: Solid vs Liquid? Incident->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill WetWipe Cover with wet paper towel (Prevent Dust) SolidSpill->WetWipe Scoop Scoop into Haz Waste WetWipe->Scoop Label Label: 'Halogenated Organic' Scoop->Label Absorb Apply Vermiculite/Pad LiquidSpill->Absorb Bag Double Bag Waste Absorb->Bag Bag->Label

Caption: Workflow for containing and cleaning spills. Note the wet-wipe method for solids to prevent aerosolization.

Waste Disposal
  • Classification: This compound contains Bromine.[4] It must be segregated into the Halogenated Organic Waste stream.

  • Why? Mixing halogenated compounds with non-halogenated solvents (like acetone) in waste drums can complicate incineration processes and violate EPA/local regulations.

  • Labeling: Tag waste container with full chemical name. Do not use abbreviations like "Benzoxazole-MeOH."

References

  • PubChem. (n.d.). Compound Summary for CAS 1086393-57-8. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-1,3-benzoxazol-2-yl)methanol
Reactant of Route 2
(6-Bromo-1,3-benzoxazol-2-yl)methanol
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